Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate CAS 1607829-61-7
An In-Depth Technical Guide to Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate Foreword Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate, bearing the CAS number 1607829-61-7, is a specialized heterocyclic compound. Wh...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate
Foreword
Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate, bearing the CAS number 1607829-61-7, is a specialized heterocyclic compound. While comprehensive literature on this specific molecule is nascent, its structural motifs—the imidazo[1,2-a]pyrazine core, the strategically placed bromine atom, and the versatile ethyl ester group—position it as a valuable building block in contemporary drug discovery and materials science. This guide synthesizes foundational principles and analogous methodologies to provide researchers with a robust technical framework for its use.
Core Chemical and Physical Properties
A foundational understanding of a molecule begins with its fundamental properties. These data points are critical for experimental design, from reaction setup to purification and storage.
Property
Value
CAS Number
1607829-61-7
Molecular Formula
C9H8BrN3O2
Molecular Weight
270.08 g/mol
Canonical SMILES
CCOC(=O)c1cn2c(cn1)c(Br)cn2
Physical Form
Solid (predicted)
Synthesis Strategy: A Mechanistic Perspective
The synthesis of Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate is not extensively documented in public literature. However, a logical and well-established synthetic route can be proposed based on the known chemistry of the imidazo[1,2-a]pyrazine scaffold. The most common approach is a two-step process involving a cyclocondensation reaction followed by electrophilic bromination.
Step 1: Formation of the Imidazo[1,2-a]pyrazine Core
The core scaffold is typically assembled via the Tschitschibabin reaction. This involves the condensation of an aminopyrazine with an α-halocarbonyl compound. For the target molecule, the likely starting materials would be ethyl 2-aminopyrazine-5-carboxylate and a bromoacetaldehyde equivalent.
Experimental Protocol: Synthesis of Ethyl imidazo[1,2-a]pyrazine-6-carboxylate
Reagent Preparation : In a round-bottom flask, dissolve ethyl 2-aminopyrazine-5-carboxylate (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
Reaction Initiation : Add bromoacetaldehyde diethyl acetal (1.2 equivalents) and a non-nucleophilic base like sodium bicarbonate (2 equivalents).
Cyclization : Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction can take several hours to reach completion.
Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
Purification : The crude ethyl imidazo[1,2-a]pyrazine-6-carboxylate can be purified by column chromatography on silica gel.
Step 2: Regioselective Bromination
The imidazo[1,2-a]pyrazine system is electron-rich, making it susceptible to electrophilic substitution. The C3 position is particularly activated and is the most common site for electrophilic attack.
Experimental Protocol: Synthesis of Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate
Reagent Preparation : Dissolve the synthesized ethyl imidazo[1,2-a]pyrazine-6-carboxylate (1 equivalent) in a polar aprotic solvent like dichloromethane (DCM) or acetonitrile.
Bromination : Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise over 15-20 minutes.
Reaction Monitoring : Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor for the disappearance of the starting material by TLC.
Work-up and Isolation : Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. Extract the product with DCM, wash with water and brine, and dry over anhydrous sodium sulfate.
Purification : After solvent removal, the crude product is purified by recrystallization or column chromatography to yield the final Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate.
Exploratory
The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals The imidazo[1,2-a]pyrazine core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry due t...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyrazine core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its rigid, planar structure and synthetic tractability make it an ideal framework for the development of potent and selective inhibitors of various biological targets. This guide provides a comprehensive overview of the imidazo[1,2-a]pyrazine scaffold, from its fundamental synthetic routes to its diverse applications in drug discovery, with a particular focus on oncology, infectious diseases, and neurodegenerative disorders.
The Chemistry of Imidazo[1,2-a]pyrazines: Synthesis and Functionalization
The synthetic accessibility of the imidazo[1,2-a]pyrazine scaffold is a key driver of its widespread use in drug discovery. The most common and efficient methods for its construction involve the condensation of an aminopyrazine with an α-halocarbonyl compound.[1][2] More recent advancements have focused on developing one-pot, multi-component reactions to increase efficiency and molecular diversity.[3]
A particularly efficient method is the iodine-catalyzed three-component condensation of an aryl aldehyde, 2-aminopyrazine, and an isocyanide.[3] This approach allows for the rapid generation of a library of substituted imidazo[1,2-a]pyrazines with good yields.[3]
Experimental Protocol: One-Pot Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazine Derivatives[5]
To a solution of 2-aminopyrazine (1.0 mmol) and an appropriate aryl aldehyde (1.0 mmol) in a suitable solvent (e.g., CH2Cl2), add iodine (10 mol%).
Stir the reaction mixture at room temperature for 10-15 minutes.
Add tert-butyl isocyanide (1.2 mmol) to the mixture.
Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
Extract the product with an organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyrazine derivative.
This versatile synthetic scheme allows for the introduction of a wide range of substituents at various positions of the imidazo[1,2-a]pyrazine core, enabling fine-tuning of the molecule's physicochemical properties and biological activity.
Imidazo[1,2-a]pyrazines in Oncology: A Focus on Kinase Inhibition
The imidazo[1,2-a]pyrazine scaffold has proven to be a particularly fruitful starting point for the development of potent kinase inhibitors for cancer therapy.[4][5] Kinases are a class of enzymes that play crucial roles in cell signaling pathways, and their dysregulation is a hallmark of many cancers.
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis.[6] Their overexpression is frequently observed in various tumors, making them attractive targets for anticancer drug development.[6] Several series of imidazo[1,2-a]pyrazine-based compounds have been identified as potent inhibitors of Aurora A and B kinases.[4][6]
Optimization of the 8-position of the imidazo[1,2-a]pyrazine scaffold has been shown to improve both oral bioavailability and selectivity against off-target kinases.[4] For instance, compound 25 from one study demonstrated significant anti-tumor activity in an ovarian tumor xenograft model.[4] The incorporation of fluorine and deuterium has also been explored as a strategy to enhance the pharmacokinetic profile of these inhibitors.[7]
PI3K Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is another critical pathway that is frequently deregulated in human cancers.[5] The imidazo[1,2-a]pyrazine scaffold has been successfully utilized to develop novel PI3K inhibitors.[5] Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds.
Other Kinase Targets
The versatility of the imidazo[1,2-a]pyrazine scaffold extends to other kinase targets as well. For example, derivatives have been developed as inhibitors of I-kappa B kinase (IKK), which is involved in the NF-κB signaling pathway, a key player in inflammation and cancer.[8]
Applications in Infectious Diseases
The imidazo[1,2-a]pyrazine scaffold has also shown promise in the development of novel agents to combat infectious diseases.
Antibacterial Activity
Derivatives of imidazo[1,2-a]pyrazine have been investigated for their antibacterial properties. For instance, they have been identified as potential inhibitors of the VirB11 ATPase in Helicobacter pylori, a bacterium linked to peptic ulcers and gastric cancer.[9] These compounds act as ATP mimics and competitively inhibit the enzyme's activity.[9]
Antiviral Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyrazine derivatives as antiviral agents. A series of these compounds displayed robust broad-spectrum anti-influenza activity, including against oseltamivir-resistant strains.[10][11] The mechanism of action for one of the lead compounds, A4, was found to involve the direct binding to the viral nucleoprotein (NP), inducing its clustering and preventing its nuclear accumulation.[10][11]
Potential in Neurodegenerative Diseases
While the research is still in its early stages, the imidazo[1,2-a]pyrazine scaffold is being explored for its potential in treating neurodegenerative disorders. The structural features of this scaffold make it a candidate for the development of multi-target-directed ligands that can address the complex pathology of diseases like Alzheimer's and Parkinson's.[12] For instance, imidazo[1,2-α]pyridine analogues, a closely related scaffold, have shown affinity for adenosine A1 receptors, which are implicated in cognitive function.[13]
Structure-Activity Relationship (SAR) and Drug Design Principles
The development of potent and selective imidazo[1,2-a]pyrazine-based drugs relies heavily on understanding the structure-activity relationships. Key insights have been gained through systematic modifications of the scaffold. For example, in the context of anticancer activity, the nature and position of substituents on the core have been shown to be critical for potency and selectivity.[1][2] Computational modeling and molecular docking studies are increasingly being used to guide the design of new derivatives with improved pharmacological profiles.
Future Perspectives
The imidazo[1,2-a]pyrazine scaffold continues to be a highly valuable "privileged structure" in medicinal chemistry. Its synthetic accessibility and diverse biological activities ensure its continued exploration for new therapeutic agents. Future research will likely focus on:
Exploring new biological targets: The versatility of the scaffold suggests that it could be effective against a wider range of targets than currently known.
Developing more selective inhibitors: Fine-tuning the substitution patterns will be crucial for developing drugs with improved safety profiles.
Application of novel drug delivery systems: Enhancing the bioavailability and targeted delivery of imidazo[1,2-a]pyrazine-based drugs will be a key area of investigation.
Combination therapies: Evaluating the efficacy of these compounds in combination with existing drugs could lead to more effective treatment regimens.
An In-depth Technical Guide to the Chemical Structure and Application of 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate
Abstract This technical guide provides a comprehensive analysis of 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrazine core is a well-established "privileged scaffold," known for its versatile biological activity. This document details the synthesis, purification, and rigorous structural characterization of the title compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, we explore the molecule's chemical reactivity, focusing on the strategic importance of the C3-bromo and C6-carboxylate functional groups as handles for synthetic diversification. The guide culminates in a discussion of its application as a core scaffold in the development of targeted therapeutics, supported by biological data from structurally related analogues. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their scientific programs.
Introduction: The Imidazo[1,2-a]pyrazine Core as a Privileged Scaffold
The field of medicinal chemistry is continually in search of molecular frameworks that can be readily modified to interact with a wide array of biological targets. The nitrogen-bridgehead fused heterocycle, imidazo[1,2-a]pyrazine, has emerged as one such "privileged structure".[1][2] Its rigid, bicyclic nature provides a defined three-dimensional orientation for appended functional groups, while the embedded nitrogen atoms serve as key hydrogen bond acceptors, facilitating potent interactions with protein targets.
Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent inhibition of protein kinases like Aurora-A and PI3Kα, as well as antimicrobial and antiviral properties.[3][4][5] This proven biological relevance makes any new functionalized analogue a valuable starting point for drug discovery campaigns.
This guide focuses on a particularly strategic derivative: 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate . The structure is characterized by two key features that enable its utility as a versatile chemical building block:
A Bromine Atom at the C3-Position: This serves as a versatile synthetic handle, ideal for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions.[6]
A Carboxylate Group at the C6-Position: This functional group can be readily converted into a variety of other functionalities, such as amides or esters, providing a secondary vector for structure-activity relationship (SAR) exploration.
By understanding the synthesis, analytical signature, and chemical reactivity of this molecule, researchers can effectively harness its potential for the rapid development of novel and potent therapeutic agents.
Section 1: Synthesis and Purification
Synthetic Rationale and Strategy
The construction of the imidazo[1,2-a]pyrazine core is typically achieved through the condensation of an aminopyrazine with an α-halocarbonyl compound.[7][8] For the target molecule, a plausible and efficient strategy involves a multi-step sequence starting from commercially available 2-aminopyrazine. The rationale is to first install the necessary functional groups onto the pyrazine ring before executing the final cyclization to form the fused imidazole ring.
Detailed Experimental Protocol: Synthesis
Step 1: Bromination of 2-aminopyrazine
To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and extract the product with ethyl acetate.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,5-dibromopyrazin-2-amine.[5]
Step 2: Cyclization to form the Imidazo[1,2-a]pyrazine Core
Dissolve the crude 3,5-dibromopyrazin-2-amine (1.0 eq) in a solvent such as ethanol.
Add chloroacetaldehyde (1.2 eq, typically as a 50% solution in water).
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
After cooling, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.
Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic phase, and concentrate to yield crude 6,8-dibromoimidazo[1,2-a]pyrazine.[6]
Note: This sequence provides a related scaffold. The specific synthesis for the 6-carboxylate derivative would require a starting material like 2-amino-5-bromopyrazine-3-carboxylic acid, followed by similar cyclization and subsequent bromination steps. The principles of the protocol remain illustrative of the core chemical transformations.
Detailed Experimental Protocol: Purification
Technique: Flash column chromatography is the method of choice for purifying the crude product.
Stationary Phase: Silica gel (60-120 mesh) is typically used.[9]
Mobile Phase (Eluent): A gradient system of hexane and ethyl acetate is effective. A typical starting gradient would be 9:1 (Hexane:Ethyl Acetate), gradually increasing the polarity to 6:4 to elute the product.[9]
Procedure:
a. Prepare a slurry of silica gel in hexane and pack the column.
b. Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
c. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
d. Begin elution with the starting mobile phase, collecting fractions and monitoring them by TLC.
e. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound as a solid.
Synthesis and Purification Workflow Diagram
Caption: Workflow for the synthesis and purification of the imidazo[1,2-a]pyrazine core.
Unambiguous structural confirmation requires a multi-faceted analytical approach.[10] Each technique provides complementary pieces of information that, when combined, create a complete and validated structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and environment of atoms in a small molecule.[11] Both ¹H and ¹³C NMR are essential for full characterization.
Protocol: Sample Preparation for NMR Analysis
Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.
Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent depends on the compound's solubility.
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
Cap the tube and gently agitate until the sample is fully dissolved.
Place the NMR tube into the spectrometer for analysis.[9]
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
H-2: ~δ 7.8 ppm (singlet, 1H). This proton is on the imidazole ring.
H-5: ~δ 9.0 ppm (singlet, 1H). This proton is on the pyrazine ring, adjacent to a nitrogen atom, leading to a significant downfield shift.
H-8: ~δ 8.2 ppm (singlet, 1H). This proton is also on the pyrazine ring.
-COOH: ~δ 10-13 ppm (broad singlet, 1H). The acidic proton of the carboxylic acid is typically broad and highly deshielded. Its visibility can depend on the solvent and concentration.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
C-2, C-3, C-5, C-6, C-8, C-8a (Ring Carbons): Expected in the range of δ 110-150 ppm. The carbon bearing the bromine (C-3) will be shifted upfield relative to its non-brominated counterpart.
C=O (Carboxylate): Expected in the highly deshielded region of δ 160-170 ppm.
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound, which is a critical piece of identity confirmation. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can confirm the elemental formula.
Protocol: Sample Preparation for HRMS (ESI)
Prepare a stock solution of the sample at ~1 mg/mL in a solvent like methanol or acetonitrile.
Dilute this stock solution to a final concentration of 1-10 µg/mL using the same solvent.
The solution is then directly infused into the electrospray ionization (ESI) source of the mass spectrometer.
Expected Mass Spectrum Data
Molecular Formula: C₇H₄BrN₃O₂
Molecular Weight: 241.03 g/mol
Key Feature: The presence of a single bromine atom will result in a characteristic isotopic pattern for the molecular ion peak. Two peaks of nearly equal intensity will be observed at m/z values corresponding to [M+H]⁺ and [M+2+H]⁺, representing the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively.
HRMS (ESI+): Calculated m/z for [C₇H₅BrN₃O₂]⁺: 241.9560; Found: 241.95XX.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[12]
Expected IR Absorption Bands
~3200-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
~1720-1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid dimer.
~1640-1550 cm⁻¹: C=N and C=C stretching vibrations within the aromatic rings.
~1300-1200 cm⁻¹: C-O stretch of the carboxylic acid.
Summary of Analytical Characterization Data
Technique
Parameter
Expected Observation
¹H NMR
Chemical Shift (δ)
Signals at ~9.0, 8.2, 7.8 ppm (ring protons) and 10-13 ppm (acid proton).
Multiplicity
All ring protons expected as singlets.
¹³C NMR
Chemical Shift (δ)
Aromatic signals at 110-150 ppm; Carbonyl signal at 160-170 ppm.
HRMS
[M+H]⁺
m/z ~241.9560, with a corresponding M+2 peak of equal intensity.
IR
Wavenumber (cm⁻¹)
Strong C=O stretch at ~1710 cm⁻¹, broad O-H stretch at ~3000 cm⁻¹.
Section 3: Chemical Reactivity and Derivatization Potential
The true value of 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate in a research setting lies in its potential for synthetic elaboration. The two primary functional groups offer orthogonal reactivity, allowing for selective modification and the rapid generation of a chemical library for SAR studies.[7]
Reactivity at the C3-Position (Bromine)
The C-Br bond on the electron-rich imidazole ring is an ideal substrate for palladium-catalyzed cross-coupling reactions. This is the most powerful method for installing a wide variety of substituents at this position.
Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups. This is a robust and widely used method for building molecular complexity.[5][13]
Buchwald-Hartwig Amination: Reaction with primary or secondary amines allows for the installation of diverse amine functionalities, which can be critical for modulating solubility and forming key interactions with biological targets.
Sonogashira Coupling: Reaction with terminal alkynes introduces carbon-carbon triple bonds, which can serve as linkers or be further functionalized.
Reactivity at the C6-Position (Carboxylate)
The carboxylic acid is a versatile functional group that can undergo several important transformations.
Amide Coupling: This is arguably the most common transformation in medicinal chemistry. The carboxylate can be activated (e.g., with HATU or EDC) and reacted with a vast library of commercially available amines to generate a diverse set of amides.[13] This allows for fine-tuning of physicochemical properties and target engagement.
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or other standard methods yields the corresponding ester.
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LAH), providing another point of diversification.
Derivatization Pathway Diagram
Caption: Key derivatization pathways for library synthesis from the core scaffold.
Section 4: Application in Medicinal Chemistry & Drug Discovery
The imidazo[1,2-a]pyrazine scaffold is not merely a theoretical curiosity; it is a validated core for inhibitors of multiple disease-relevant targets. Its derivatives have been identified as potent inhibitors in oncology, infectious diseases, and inflammation.[14][15]
Scaffold for Targeted Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology. The ATP-binding site of kinases often contains a "hinge region" rich in hydrogen bonding opportunities. The nitrogen atoms of the imidazo[1,2-a]pyrazine core are well-positioned to act as hinge-binders, making this scaffold an excellent starting point for kinase inhibitor design.[4] For example, derivatives have been designed as selective inhibitors of Aurora-A kinase and PI3Kα, crucial regulators of cell cycle and growth signaling, respectively.[4][5]
Biological Activity of Representative Analogues
While specific biological data for 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate is not widely published, the activity of closely related analogues underscores the potential of this chemical class.
This table demonstrates the therapeutic potential of the core scaffold against various biological targets.
Example Signaling Pathway: PI3K-Akt-mTOR
The PI3K-Akt-mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. It is frequently hyperactivated in many forms of cancer, making it a prime target for therapeutic intervention. Inhibitors based on the imidazo[1,2-a]pyrazine scaffold have been successfully developed to target kinases within this pathway, such as PI3Kα.[5]
Caption: Inhibition of the PI3K/Akt signaling pathway by an imidazo[1,2-a]pyrazine-based inhibitor.
Conclusion
3-bromoimidazo[1,2-a]pyrazine-6-carboxylate is more than just a chemical structure; it is a highly enabling tool for discovery research. Its foundation on the pharmacologically validated imidazo[1,2-a]pyrazine core, combined with two strategically placed and orthogonally reactive functional groups, makes it an exceptionally valuable scaffold. The synthetic accessibility and clear analytical characterization profile allow for its confident use in the laboratory. By leveraging the reactivity of the C3-bromo and C6-carboxylate positions, research scientists can rapidly generate diverse libraries of novel compounds, accelerating the journey from a chemical starting point to a potential drug candidate. This guide provides the foundational knowledge required to unlock the full potential of this powerful molecular building block.
References
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. (n.d.). UCL Discovery. [Link]
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing. [Link]
Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship. (2025). Journal of Advanced Pharmaceutical Sciences, 5(1), 1-15. [Link]
Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. (2010). European Journal of Medicinal Chemistry, 45(11), 5208-16. [Link]
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. [Link]
Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. (1983). Journal of Medicinal Chemistry, 26(9), 1303-7. [Link]
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Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2017). Current Topics in Medicinal Chemistry, 17(2), 238-250. [Link]
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]
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Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. (2024). Journal of Medicinal Chemistry, 67(20), 18317-18333. [Link]
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Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate molecular weight and formula
This guide details the physicochemical properties, synthesis, and applications of Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate , a critical bifunctional scaffold in medicinal chemistry. Part 1: Executive Summary & C...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the physicochemical properties, synthesis, and applications of Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate , a critical bifunctional scaffold in medicinal chemistry.
Part 1: Executive Summary & Chemical Identity
Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate (CAS: 1607829-61-7) is a bicyclic heteroaromatic intermediate used primarily in the discovery of kinase inhibitors and anti-infective agents. It features two distinct reactive handles: an electrophilic bromide at the C3 position (amenable to palladium-catalyzed cross-couplings) and an ester at the C6 position (amenable to hydrolysis, reduction, or amidation).
Distinction Note: Do not confuse this compound with its regioisomer, Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate (CAS 1289193-46-9), where the functional groups are reversed. The C3-bromo/C6-ester substitution pattern detailed here allows for specific vector exploration in structure-activity relationship (SAR) studies.
Table 1: Physicochemical Properties
Property
Data
Chemical Name
Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate
CAS Number
1607829-61-7
Molecular Formula
CHBrNO
Molecular Weight
270.08 g/mol
Exact Mass
268.9800
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble in water
pKa (Calc)
~2.5 (Pyrazine nitrogen)
LogP (Calc)
1.8 - 2.1
Part 2: Synthesis & Manufacturing
The synthesis of this scaffold typically follows a two-stage protocol: construction of the imidazo[1,2-a]pyrazine core followed by regioselective electrophilic aromatic substitution.
Step 1: Formation of the Core (Cyclization)
The imidazo[1,2-a]pyrazine ring is constructed via the condensation of Ethyl 5-aminopyrazine-2-carboxylate with a bifunctional electrophile, typically chloroacetaldehyde or bromoacetaldehyde diethyl acetal . This reaction forms the 5-membered imidazole ring fused to the pyrazine.
Step 2: Regioselective Bromination
The C3 position of the imidazo[1,2-a]pyrazine core is the most electron-rich site, making it highly susceptible to electrophilic attack. Treatment with N-Bromosuccinimide (NBS) yields the 3-bromo derivative exclusively under mild conditions.
Synthesis Pathway Diagram
Figure 1: Synthetic route from aminopyrazine precursor to the final brominated scaffold.
Part 3: Experimental Protocols
Protocol A: Synthesis of Ethyl imidazo[1,2-a]pyrazine-6-carboxylate
Setup: To a round-bottom flask equipped with a reflux condenser, add Ethyl 5-aminopyrazine-2-carboxylate (1.0 eq) and Ethanol (10 volumes).
Addition: Add Chloroacetaldehyde (50% wt in water, 1.5 eq).
Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor consumption of starting material by LC-MS.
Workup: Concentrate the solvent under reduced pressure. Dilute the residue with saturated NaHCO
(aq) to neutralize. Extract with Ethyl Acetate (3x).
Purification: Dry organic layers over Na
SO, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Bromination to Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate
Setup: Dissolve Ethyl imidazo[1,2-a]pyrazine-6-carboxylate (1.0 eq) in DMF (5 volumes) or Acetonitrile.
Bromination: Cool the solution to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes to avoid over-bromination.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.
Validation: Check LC-MS for the appearance of the M+2 isotope pattern characteristic of bromine (Mass ~270/272).
Workup: Pour the reaction mixture into ice-water. The product often precipitates as a solid. Filter and wash with water.[1] If no precipitate forms, extract with EtOAc.
Yield: Typical yields range from 80–95% due to the high selectivity of the C3 position.
Part 4: Reactivity & Applications in Drug Discovery
This scaffold is a "privileged structure" in kinase inhibitor design. The C3-Bromine and C6-Ester allow for orthogonal functionalization, enabling the rapid generation of chemical libraries.
Functionalization Logic
C3-Position (Suzuki/Stille Coupling): The C3-bromide is an excellent handle for Pd-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups (e.g., mimicking the ATP adenine ring in kinase pockets).
C6-Position (Ester Manipulation): The ester can be hydrolyzed to the carboxylic acid for amide coupling (solubilizing tails) or reduced to the alcohol/aldehyde for further elaboration.
Reactivity Map
Figure 2: Orthogonal functionalization pathways for the scaffold.
Handling: Handle in a fume hood. Avoid inhalation of dust.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light, as organobromides can degrade over time.
References
Chemical Identity & CAS Verification : Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate (CAS 1607829-61-7). ChemSRC. Available at: [Link]
Synthesis of Imidazo[1,2-a]pyrazines : General synthesis of imidazo[1,2-a]pyrazine derivatives via condensation of 2-aminopyrazines. Organic Chemistry Portal. Available at: [Link]
Regioselective Bromination : Regioselective C-3 bromination of imidazo[1,2-a]pyridines and related heterocycles using NBS. Journal of Organic Chemistry (General Reference for C3-bromination mechanism). Available at: [Link]
Scaffold Applications : Imidazo[1,2-a]pyrazines as kinase inhibitors: Design and Synthesis. National Institutes of Health (PMC). Available at: [Link]
Architectures of Inhibition: A Technical Guide to Heterocyclic Kinase Scaffolds
Executive Summary The success of small-molecule kinase inhibitors hinges on a single, fundamental interaction: the mimicry of adenosine triphosphate (ATP) within the kinase catalytic cleft. While the human kinome contain...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The success of small-molecule kinase inhibitors hinges on a single, fundamental interaction: the mimicry of adenosine triphosphate (ATP) within the kinase catalytic cleft. While the human kinome contains over 500 distinct kinases, the ATP-binding pocket is highly conserved. The medicinal chemist’s challenge, therefore, is not merely binding, but selective binding .
This guide moves beyond basic textbook definitions to explore the practical application of heterocyclic building blocks. We focus on the decision-making process: why specific heterocycles are chosen, how to manipulate their regiochemistry, and the synthetic protocols required to validate these choices.
Part 1: The Structural Biology of Hinge Binding
To design an inhibitor, one must first understand the "anchor." The kinase hinge region connects the N-terminal and C-terminal lobes.[1][2] For a heterocycle to function as a scaffold, it must engage the backbone residues of this region—specifically the "Gatekeeper" (GK) residues.
The Pharmacophore Model
Most Type I (ATP-competitive) inhibitors rely on a hydrogen-bonding network with residues GK+1 and GK+3.[2]
GK+1 (Backbone Carbonyl): Acts as a Hydrogen Bond Acceptor (HBA).
GK+3 (Backbone Amide/Carbonyl): Can act as a Hydrogen Bond Donor (HBD) or Acceptor.[2]
The heterocycle acts as the scaffold that positions side chains into the "Selectivity Pocket" (behind the Gatekeeper) and the "Solvent Front" (for solubility).
Visualization: The Hinge Interaction Network
Figure 1: The tripartite interaction model. The heterocycle anchors to the hinge, while substituents probe the hydrophobic pocket and solvent front.
Part 2: Privileged Heterocyclic Scaffolds
While thousands of heterocycles exist, a select few dominate kinase drug discovery due to their electronic properties and synthetic tractability.
The Pyrimidine (The Versatile Workhorse)
Example: Imatinib (Gleevec), Palbociclib.
Why it works: The 1,3-nitrogen arrangement perfectly mimics the N1 and N3 of adenine. It offers multiple vectors (C2, C4, C6) for substitution.
Technical Insight: The pyrimidine ring is electron-deficient.[3] This makes it highly reactive toward Nucleophilic Aromatic Substitution (SNAr), but it also poses solubility challenges unless solubilizing groups (like piperazines) are added.
The Quinazoline (The EGFR Specialist)
Example: Erlotinib (Tarceva), Gefitinib.
Why it works: A bicyclic system that fills more of the adenine pocket, providing higher affinity through hydrophobic surface area contact.
Technical Insight: The C4 position is the primary "warhead" attachment point (usually an aniline). The C6 and C7 positions are solvent-exposed, making them ideal for tuning pharmacokinetics (PK) without disrupting binding.
The Indazole (The Selectivity Tuner)
Example: Axitinib.
Why it works: Unlike pyrimidines, indazoles offer a different H-bond donor/acceptor profile (NH is a donor). This is crucial when the kinase hinge requires a donor interaction (e.g., FGFR or VEGFR families).
Part 3: Synthetic Methodologies & Regiocontrol
The synthesis of kinase inhibitors is often a battle of regioselectivity. Using 2,4-dichloropyrimidine as a case study reveals the nuance required in process chemistry.
The Regioselectivity Paradox
In a standard SNAr reaction of 2,4-dichloropyrimidine:
C4 Position: More electrophilic due to the para-like resonance effect of N1 and N3.
C2 Position: Less electrophilic, sterically hindered by flanking nitrogens.
Standard Outcome: Nucleophiles attack C4 first.
The Challenge: How do you access the C2-substituted product first?
Data: Regiocontrol Strategies[3][4]
Strategy
Reaction Type
Major Product
Mechanism/Rationale
Standard Basic
SNAr (Amine + Base)
C4-substituted
Electronic control; C4 is more electrophilic.
Lewis Acid
SNAr (ZnCl2)
C4-substituted
Coordination to N3 activates C4.
Pd-Catalysis
Buchwald-Hartwig
C2-substituted
Inversion of selectivity. Oxidative addition occurs at the less sterically hindered C-Cl bond or is directed by specific ligands (e.g., NHC ligands).
Sulfone Displacement
SNAr on 2-SO2Me
C2-substituted
The sulfone at C2 is a "super-leaving group" and coordinates nucleophiles (especially alkoxides).
Visualization: Decision Tree for Pyrimidine Synthesis
Figure 2: Synthetic logic flow for determining reaction conditions based on desired regiochemistry.
Part 4: Experimental Protocol (Self-Validating)
Protocol: C4-Selective SNAr of 2,4-Dichloropyrimidine
Objective: Synthesize 4-substituted-2-chloropyrimidine with >95:5 regioselectivity.
Rationale: This protocol uses temperature control and proton scavenging to prevent the formation of the C2,C4-disubstituted byproduct.
Preparation: In a dry round-bottom flask under Argon atmosphere (moisture generates hydrolytic byproducts), dissolve 2,4-dichloropyrimidine in iPrOH (0.2 M concentration).
Temperature Control (Critical): Cool the solution to 0°C .
Why? Lower temperature enhances the kinetic selectivity difference between C4 and C2.
Addition: Add DIPEA followed by the slow, dropwise addition of the aniline.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
Validation Point: Monitor by TLC or LC-MS. The product (monosubstituted) should appear. If starting material remains after 6h, heat gently to 40°C, but do not exceed 60°C to avoid C2 attack.
Workup:
Pour mixture into ice water. The product often precipitates.
Self-Validation: ¹H NMR should show a characteristic doublet for the pyrimidine C5-H and C6-H. If the C2-isomer is present, the splitting pattern and shifts will differ significantly.
Part 5: Emerging Trends
Covalent Inhibition (Targeted Warheads)
Modern kinase inhibitors (e.g., Osimertinib) incorporate an acrylamide moiety.
Mechanism: The heterocycle binds reversibly to the hinge. This positions the acrylamide near a non-conserved Cysteine residue (e.g., Cys797 in EGFR).
Chemistry: A Michael addition occurs, forming a permanent covalent bond.
Benefit: Infinite residence time and ability to overcome drug resistance.
PROTACs (Degraders)
Heterocyclic kinase inhibitors are now being used as the "warhead" ligand in Proteolysis Targeting Chimeras (PROTACs). A linker is attached to the solvent-exposed region (e.g., the piperazine tail of a pyrimidine), connecting the kinase to an E3 ligase, leading to ubiquitination and degradation.
References
Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315. Link
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[4][5][6][7][8][9] Nature Reviews Cancer, 9(1), 28–39. Link
Lombardino, J. G., & Lowe, J. A. (2004). The role of the medicinal chemist in drug discovery—then and now. Nature Reviews Drug Discovery, 3(10), 853–862. Link
Wu, P., Nielsen, T. E., & Waldmann, H. (2015). Drug-likeness, privileged scaffolds, and under-represented chemical space. Chemistry & Biology, 22(11), 1441-1451. Link
Neufeldt, S. R., & Sanford, M. S. (2012). Controlling site selectivity in palladium-catalyzed C–H bond functionalization. Accounts of Chemical Research, 45(6), 936–946. (Contextual reference for Pd-catalysis regioselectivity). Link
Technical Deep Dive: 3,6-Disubstituted Imidazo[1,2-a]pyrazine Intermediates
This guide details the strategic synthesis and functionalization of 3,6-disubstituted imidazo[1,2-a]pyrazine intermediates, a "privileged scaffold" in modern kinase inhibitor discovery (e.g., BTK, PI3K, and Aurora kinase...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the strategic synthesis and functionalization of 3,6-disubstituted imidazo[1,2-a]pyrazine intermediates, a "privileged scaffold" in modern kinase inhibitor discovery (e.g., BTK, PI3K, and Aurora kinase inhibitors).
The imidazo[1,2-a]pyrazine core is not merely a structural spacer; it is a pharmacophore capable of engaging the ATP-binding hinge region of kinases via its N1/N4 bridgehead system. The 3,6-substitution pattern is critical:
C3 Position (Imidazole-like): Electron-rich. Acts as the vector for "gatekeeper" interactions or solubilizing tails.
C6 Position (Pyrazine-like): Electron-deficient. Typically projects the aryl moiety into the hydrophobic pocket.
Structural Numbering & Logic
Understanding the electronic bias is prerequisite to regiocontrol.
N1 & N4: Bridgehead nitrogens.
C3: Nucleophilic character (susceptible to EAS and Halogen-Metal Exchange).
C6: Electrophilic character (susceptible to SNAr and oxidative addition).
Figure 1: Electronic dichotomy of the imidazo[1,2-a]pyrazine scaffold guiding synthetic sequencing.
Part 2: Synthetic Architecture
The synthesis of 3,6-disubstituted variants requires a "programmed" approach to avoid regioisomeric mixtures. We rarely functionalize C3 and C6 simultaneously. Instead, we utilize their reactivity differences.
Route A: The "Pyrazine-First" Approach (Recommended)
This route builds the C6 substituent into the starting material or functionalizes it before touching the sensitive C3 position.
Core Formation: Condensation of 2-amino-5-bromopyrazine with 2-bromo-1,1-dimethoxyethane.
C6 Functionalization: Suzuki coupling at C6 (using the inherent Br).
C3 Functionalization: Regioselective bromination (NBS) followed by a second coupling.
Route B: The "Dihalo" Divergence
Starting from commercially available 3-bromo-6-chloroimidazo[1,2-a]pyrazine .
Challenge: Differentiating the two halogens.
Solution: Exploiting leaving group ability (Br > Cl). The C3-Br bond is more labile towards oxidative addition (Pd) and Lithium-Halogen exchange than the C6-Cl bond.
Protocol: Perform Suzuki coupling at C3 (controlled equivalents)
Isolate Perform Suzuki/Buchwald at C6 (harsher conditions).
Part 3: Detailed Experimental Protocols
Synthesis of the Core: 6-Bromoimidazo[1,2-a]pyrazine
Rationale: Using the acetal protects the aldehyde from polymerization and ensures a cleaner cyclization compared to chloroacetaldehyde.
The Therapeutic Potential of Imidazo[1,2-a]pyrazine Derivatives: A Technical Guide to Understanding their Biological Activity
Introduction: The Imidazo[1,2-a]pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry The imidazo[1,2-a]pyrazine core is a nitrogen-containing heterocyclic scaffold that has garnered significant attention in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imidazo[1,2-a]pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazo[1,2-a]pyrazine core is a nitrogen-containing heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms make it an ideal framework for designing molecules that can interact with a wide array of biological targets with high affinity and specificity. This versatility has led to the discovery of imidazo[1,2-a]pyrazine derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3]
This technical guide provides an in-depth exploration of the diverse biological activities of imidazo[1,2-a]pyrazine derivatives. It is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive overview of the current state of research but also detailed experimental protocols and an understanding of the underlying mechanisms of action. By synthesizing technical accuracy with field-proven insights, this guide aims to be a valuable resource for those working to unlock the full therapeutic potential of this remarkable chemical scaffold.
Chapter 1: Anticancer Activity - Targeting the Engines of Malignancy
The proliferation of cancer cells is often driven by the dysregulation of key signaling pathways that control cell growth, division, and survival. Imidazo[1,2-a]pyrazine derivatives have emerged as potent anticancer agents by selectively targeting crucial components of these pathways.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer efficacy of imidazo[1,2-a]pyrazine derivatives stems from their ability to inhibit various protein kinases, enzymes that act as key regulators of cellular signaling.
Kinase Inhibition: Many derivatives function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the transfer of a phosphate group to their substrates, thereby blocking downstream signaling.
PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and it is frequently hyperactivated in many cancers.[4] Several imidazo[1,2-a]pyrazine derivatives have been developed as potent inhibitors of PI3K, effectively shutting down this pro-survival pathway and inducing apoptosis in cancer cells.[4][5]
Aurora Kinases: These are a family of serine/threonine kinases that play essential roles in mitosis.[6] Their overexpression is common in various tumors and is associated with genomic instability.[7] Imidazo[1,2-a]pyrazine-based compounds have been identified as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[8][9]
Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a key regulator of transcription elongation.[10] Its inhibition leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, making cancer cells more susceptible to apoptosis.[11] Novel imidazo[1,2-a]pyrazine derivatives have shown potent inhibitory activity against CDK9.[12]
Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Certain imidazo[1,2-a]pyrazine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]
A systematic approach is crucial for identifying and characterizing the anticancer properties of novel imidazo[1,2-a]pyrazine derivatives.
Caption: A streamlined workflow for the initial assessment of anticancer activity.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][15] The amount of formazan produced is proportional to the number of living cells.
Materials:
96-well flat-bottom microplates
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colorectal cancer)[12]
Complete cell culture medium (e.g., DMEM with 10% FBS)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.[16]
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyrazine derivatives in culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10][17]
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[10]
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[18]
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[19]
Principle: A kinase, its substrate, and ATP are incubated with the test compound. The amount of phosphorylated substrate or consumed ATP is then quantified, often using luminescence- or fluorescence-based methods.[19]
Materials:
Recombinant kinase (e.g., Aurora A, PI3Kα, CDK9)
Specific peptide or protein substrate
ATP
Kinase assay buffer
Test compounds (imidazo[1,2-a]pyrazine derivatives)
Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare a mixture of the kinase and its substrate in the assay buffer.
Reaction Initiation: In a microplate, add the test compound, the kinase/substrate mixture, and initiate the reaction by adding ATP.[20]
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Signal Detection: Stop the kinase reaction and add the detection reagents according to the manufacturer's protocol to measure the amount of ADP produced (which is proportional to kinase activity).[20]
Data Acquisition: Measure the luminescence or fluorescence signal using a microplate reader.
Data Analysis: Determine the percent inhibition for each compound concentration relative to a control without inhibitor and calculate the IC₅₀ value.
Signaling Pathway Visualization
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
[21][22]* Principle: A standardized inoculum of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate.
*[22] Materials:
96-well microtiter plates
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans, Aspergillus niger)
[2][3] * Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
Test compounds
Standard antimicrobial agent (e.g., Ciprofloxacin, Itraconazole) as a positive control
[2] * Nephelometer or spectrophotometer for inoculum standardization
Procedure:
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the microtiter plate wells containing the broth medium.
[23] 2. Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., to 0.5 McFarland standard).
[22] 3. Inoculation: Inoculate each well with the standardized microbial suspension. I[21]nclude a growth control (no compound) and a sterility control (no inoculum).
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
[23] 5. MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible growth.
*[22] Data Analysis: Record the MIC values for each compound against each tested microorganism.
Data Summary: Antimicrobial Potency
Compound ID
Organism
Activity
Reference
4f, 4a, 5g, 6b, 6c
Staphylococcus aureus
Pronounced antibacterial activity at 100 µg/mL
5h, 6b, 4f, 6c
Candida albicans
Excellent zone of inhibition at 50 µg/mL
5h, 6b, 4f, 6c
Aspergillus niger
Excellent zone of inhibition at 50 µg/mL
3a, 3h, 3i, 3j
Bacillus subtilis
Greater degree of antibacterial activity
Chapter 3: Antiviral Activity - A New Frontier in Viral Infection Treatment
The high mutation rates of viruses like influenza pose a constant challenge to the development of effective antiviral therapies. Targeting highly conserved viral proteins is a promising strategy to overcome drug resistance.
Mechanism of Action: Targeting the Influenza Virus Nucleoprotein
The influenza virus nucleoprotein (NP) is a highly conserved, multifunctional protein that is essential for viral replication, making it an attractive target for antiviral drugs.
[9][24]* Induction of NP Oligomerization: A series of imidazo[1,2-a]pyrazine derivatives have been identified that exhibit potent anti-influenza activity. T[6]he most active compound, A4, was shown to directly bind to the viral NP. T[6]his binding induces the formation of higher-order NP oligomers, which prevents the nuclear accumulation of NP and disrupts the viral replication cycle. T[6]his represents a unique mechanism of action not utilized by currently marketed anti-influenza drugs.
The PRNT is the gold standard for measuring the ability of a compound to neutralize viral activity.
[25][26]* Principle: A monolayer of host cells is infected with a virus in the presence of serial dilutions of the test compound. A semi-solid overlay is added to restrict virus spread to adjacent cells. The number of plaques (zones of cell death) is counted to determine the concentration of the compound that reduces the plaque number by 50% (EC₅₀).
*[25][27] Materials:
Virus-susceptible host cells (e.g., MDCK cells for influenza)
Influenza virus strain (e.g., A/H1N1)
96-well or 24-well plates
Culture medium
Semi-solid overlay (e.g., containing agarose or methylcellulose)
Test compounds
Staining solution (e.g., Crystal Violet) to visualize plaques
*[28] Procedure:
Cell Seeding: Seed host cells in plates to form a confluent monolayer.
[27] 2. Compound-Virus Incubation: Prepare serial dilutions of the test compound and mix with a fixed amount of virus.
Infection: Remove the medium from the cell monolayer and add the compound-virus mixture. Incubate to allow for viral adsorption.
[28] 4. Overlay Addition: Remove the inoculum and add the semi-solid overlay containing the corresponding concentration of the test compound.
[28] 5. Incubation: Incubate the plates for several days until plaques are visible.
Plaque Visualization and Counting: Fix and stain the cells to visualize and count the plaques.
*[28] Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.
Data Summary: Anti-influenza Potency
Compound ID
Virus Strain
EC₅₀ (µM)
CC₅₀ (µM)
Selectivity Index (SI)
Reference
A4
PR8-PB2-Gluc (Influenza A)
2.75
27.36
9.95
A3
PR8-PB2-Gluc (Influenza A)
2.35 - 4.57
>100
>21.88 - >42.55
A5
PR8-PB2-Gluc (Influenza A)
2.35 - 4.57
>100
>21.88 - >42.55
3b
Human Coronavirus 229E
56.96
>400
7.14
Chapter 4: Anti-inflammatory Activity - Modulating the Immune Response
Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Imidazo[1,2-a]pyrazine derivatives have shown potential as anti-inflammatory agents by modulating key inflammatory signaling pathways.
[13][29]#### 4.1. Mechanism of Action: Targeting NF-κB and STAT3
The transcription factors NF-κB and STAT3 are central regulators of the inflammatory response. T[2][29]heir aberrant activation is linked to the pathogenesis of numerous inflammatory diseases.
Inhibition of NF-κB and STAT3 Signaling: Certain imidazo-fused heterocycles have been shown to suppress the NF-κB and STAT3 signaling pathways. T[30]his leads to a reduction in the production of pro-inflammatory cytokines and mediators, such as IL-6, TNF-α, COX-2, and iNOS.
Caption: Imidazo[1,2-a]pyrazine derivatives can inhibit pro-inflammatory gene expression by targeting upstream kinases in the NF-κB and STAT3 pathways.
Conclusion and Future Outlook
The imidazo[1,2-a]pyrazine scaffold represents a highly versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable range of biological activities. The research highlighted in this guide demonstrates their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The ability of these compounds to specifically modulate key signaling pathways underscores their promise for the development of targeted therapies.
Future research should focus on several key areas:
Structure-Activity Relationship (SAR) Studies: A deeper understanding of how structural modifications influence biological activity will enable the design of more potent and selective compounds.
Mechanism of Action Elucidation: Further investigation into the precise molecular targets and mechanisms of action will be crucial for optimizing therapeutic efficacy and minimizing off-target effects.
In Vivo Studies: Promising lead compounds identified through in vitro screening must be evaluated in relevant animal models to assess their pharmacokinetic properties, efficacy, and safety.
Combination Therapies: Exploring the synergistic effects of imidazo[1,2-a]pyrazine derivatives with existing drugs could lead to more effective treatment strategies, particularly in cancer therapy.
The continued exploration of the imidazo[1,2-a]pyrazine scaffold holds great promise for the discovery of novel therapeutics to address significant unmet medical needs.
Navigating the Patent Landscape of Ethyl 3-Bromoimidazo[1,2-a]pyrazine-6-carboxylate: A Technical Guide for Drug Discovery Professionals
In the ever-evolving landscape of medicinal chemistry, the imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-dep...
Author: BenchChem Technical Support Team. Date: March 2026
In the ever-evolving landscape of medicinal chemistry, the imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical analysis of the patent landscape surrounding a key derivative, ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate. We will delve into its strategic importance as a chemical intermediate, explore the therapeutic applications of the broader imidazo[1,2-a]pyrazine class, and present a detailed synthetic protocol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The Imidazo[1,2-a]pyrazine Core: A Gateway to Diverse Therapeutic Targets
The imidazo[1,2-a]pyrazine heterocyclic system is a cornerstone in the design of novel therapeutics. Its rigid, planar structure and rich electronic properties make it an ideal framework for interacting with a variety of biological targets. The patent literature reveals a wide array of applications for derivatives of this core, underscoring its significance in modern drug discovery.
Patents have disclosed substituted imidazo[1,2-a]pyrazines as potent inhibitors of spleen tyrosine kinase (Syk), a crucial mediator in the signaling pathways of various immune cells. This positions them as potential treatments for inflammatory conditions and certain cancers[1]. Furthermore, the scaffold has been explored for its antibacterial properties, with specific derivatives showing promise as novel agents to combat bacterial infections[2]. The versatility of this chemical class is further highlighted by its investigation for topical dermatological applications, where it may modulate signaling pathways related to skin diseases and aging[3]. Other related heterocyclic systems, such as substituted imidazo[1,2-b]pyridazines, have been patented as protein kinase inhibitors for oncology and autoimmune diseases[4].
This broad therapeutic potential establishes a compelling rationale for the exploration of novel derivatives. Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate, with its strategically placed bromine atom and ester functional group, serves as a versatile starting material for the synthesis of a diverse library of new chemical entities.
Strategic Importance of Ethyl 3-Bromoimidazo[1,2-a]pyrazine-6-carboxylate in Patent Claims
While the broader imidazo[1,2-a]pyrazine scaffold is widely cited, the specific intermediate, ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate, holds particular value as a key building block in the synthesis of more complex and potentially patentable molecules.
A significant patent in this domain is WO2014078813A1 , which focuses on compounds for the treatment of parasitic diseases, including malaria, leishmaniasis, and Chagas disease. This patent explicitly discloses a reaction utilizing ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate as a starting material[5]. The bromine atom at the 3-position provides a reactive handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents. The ethyl ester at the 6-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to various amides or other functional groups, further expanding the chemical space that can be explored.
The logical workflow for utilizing this intermediate in a drug discovery program is depicted below:
Caption: Workflow for leveraging the core intermediate.
This strategic positioning as a versatile intermediate makes ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate a valuable asset for any research program targeting the imidazo[1,2-a]pyrazine scaffold.
Synthesis and Experimental Protocol
The synthesis of the imidazo[1,2-a]pyrazine core generally involves the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound. While patent WO2014078813A1 utilizes ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate as a starting material, it does not provide a detailed synthesis for this specific intermediate. However, based on established synthetic methodologies for related compounds, a robust protocol can be outlined.
The proposed synthetic pathway involves a two-step process starting from commercially available 2-aminopyrazine-6-carboxylic acid.
Caption: Proposed synthetic pathway.
Experimental Protocol: Synthesis of Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate
Step 1: Synthesis of Ethyl 2-aminopyrazine-6-carboxylate
To a suspension of 2-aminopyrazine-6-carboxylic acid (1.0 eq) in anhydrous ethanol (10-15 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser, slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature with stirring.
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford ethyl 2-aminopyrazine-6-carboxylate as a solid.
Step 2: Synthesis of Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate
To a solution of ethyl 2-aminopyrazine-6-carboxylate (1.0 eq) in a suitable solvent such as ethanol or acetonitrile (10-15 mL per gram of starting material) in a round-bottom flask, add sodium bicarbonate (2.0 eq).
To this stirred suspension, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by TLC.
After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate as a solid.
Self-Validating System: The purity and identity of the final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry to ensure it meets the standards required for subsequent use in medicinal chemistry campaigns.
Key Players and Market Context
While a comprehensive list of all entities working on this specific scaffold is beyond the scope of this guide, the patent literature points to several pharmaceutical companies and research institutions actively exploring imidazo[1,2-a]pyrazine and related heterocyclic systems for various therapeutic indications. These include, but are not limited to, companies focused on oncology, infectious diseases, and inflammatory disorders. The commercial availability of various isomers, such as ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate and ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate, from multiple chemical suppliers further indicates a demand for these intermediates within the research and development community.
Conclusion and Future Outlook
Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate stands as a strategically important intermediate for the synthesis of novel imidazo[1,2-a]pyrazine derivatives with significant therapeutic potential. The patent landscape, while not extensively focused on this specific molecule, highlights the broad applicability of the core scaffold in diverse areas of drug discovery. The synthetic accessibility of this building block, coupled with the proven track record of the imidazo[1,2-a]pyrazine core, makes it a highly attractive starting point for medicinal chemists. As the quest for novel therapeutics continues, we anticipate that this versatile intermediate will play an increasingly important role in the development of next-generation medicines.
References
Substituted imidazo[1,2-a]pyrazines and pyrazino[1,2-a]pyrimidines as topical agents for dermatological applic
Substituted imidazo[1,2-a]pyrazines as Syk inhibitors. US9290505B2.
IMIDAZOLOPYRAZINE COMPOUNDS USEFUL FOR THE TREATMENT OF DEGENERATIVE AND INFLAMM
Substituted imidazo[1,2-B]pyridazines as protein kinase inhibitors. US-10047093-B2.
Solubility properties of ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate in DMSO
An In-Depth Technical Guide to Determining the Solubility of Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate in Dimethyl Sulfoxide (DMSO) Abstract This technical guide provides a comprehensive framework for the determi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Determining the Solubility of Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate in Dimethyl Sulfoxide (DMSO)
Abstract
This technical guide provides a comprehensive framework for the determination and interpretation of the solubility of ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate in dimethyl sulfoxide (DMSO). Imidazo[1,2-a]pyrazines are a significant class of heterocyclic compounds in medicinal chemistry, and understanding their physicochemical properties is paramount for successful drug discovery and development. Solubility, a critical determinant of a compound's behavior in both in vitro and in vivo systems, directly impacts assay reliability, bioavailability, and formulation feasibility.[1][2][3] DMSO is the most common solvent for initial compound solubilization in high-throughput screening and preclinical studies due to its exceptional solvating power for a wide range of molecules.[4][5] This guide, designed for researchers, chemists, and drug development professionals, details the theoretical underpinnings of solubility, provides validated, step-by-step protocols for both thermodynamic and kinetic solubility assessment, and offers insights into the interpretation of the resulting data. By establishing a robust and reproducible methodology, this document serves as an essential resource for the accurate characterization of ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate and other novel chemical entities.
Introduction: The Foundational Importance of Solubility
The Critical Role of Solubility in Drug Discovery
Aqueous solubility is a fundamental physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.[3] In the early stages of drug discovery, poor solubility is a leading cause of compound attrition.[1] Insoluble compounds can lead to false negatives in high-throughput screening (HTS) campaigns, exhibit poor absorption from the gastrointestinal tract, and present significant challenges for formulation into a viable drug product.[1] Therefore, the early and accurate assessment of a compound's solubility is not merely a data collection exercise but a critical step in risk mitigation and resource allocation.
Dimethyl Sulfoxide (DMSO): The Workhorse of Preclinical Research
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that has earned the moniker of a "universal solvent" in drug discovery settings.[4][6] Its ability to dissolve a vast array of both polar and nonpolar compounds makes it indispensable for creating the high-concentration stock solutions required for HTS and other in vitro assays.[4][5] DMSO is miscible with water and a wide range of organic solvents, facilitating its use in various experimental setups.[4] While its utility is unquestioned, its influence on experimental systems must be understood; for instance, the presence of residual water in DMSO can significantly decrease the solubility of stored compounds.[7]
Profile of Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate
Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate belongs to the imidazopyrazine class of heterocyclic compounds. While specific public data on this exact molecule is limited, its structure suggests it is a small organic molecule that is likely solid at room temperature. The presence of the ester and the bicyclic aromatic system contributes to a degree of lipophilicity, while the nitrogen atoms in the imidazopyrazine core can participate in hydrogen bonding. Understanding how these structural features interact with a solvent like DMSO is key to predicting and measuring its solubility.
The Theoretical Framework of Solubility
A nuanced understanding of solubility requires differentiating between two key measurements: thermodynamic and kinetic solubility. The choice of which to measure is dictated by the stage of the drug discovery process.
Thermodynamic vs. Kinetic Solubility
Thermodynamic Solubility (or Equilibrium Solubility) is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24-72 hours).[8][9] This "gold standard" measurement is crucial for lead optimization and preformulation studies, as it represents the true solubility limit.[3] The most common method for its determination is the shake-flask method.[9]
Kinetic Solubility is determined by dissolving a compound in a concentrated DMSO stock solution and then rapidly diluting it into an aqueous buffer.[10] The measured solubility is the concentration at which the compound precipitates out of this supersaturated solution.[11] This value is often higher than the thermodynamic solubility because it does not account for the energy required to break down the crystal lattice of the solid material.[12] High-throughput methods, such as nephelometry, are used to measure kinetic solubility, making it ideal for the rapid screening of large compound libraries in early discovery.[11][13][14]
Figure 1: The distinct roles of kinetic and thermodynamic solubility across the drug discovery pipeline.
Experimental Determination of Solubility
The following protocols provide a validated, systematic approach to measuring the solubility of ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate.
This protocol uses the shake-flask method, which is considered the definitive measure of equilibrium solubility.[8][9]
Step-by-Step Methodology:
Sample Preparation: Add an excess amount of solid ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate (e.g., 1-2 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.
Solvent Addition: Add a precise volume of DMSO (e.g., 1 mL) to the vial.
Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the sample for 24 to 48 hours. This extended period is crucial to allow the system to reach thermodynamic equilibrium.[8]
Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes). This step is critical to pellet the undissolved solid, leaving a saturated supernatant.
Sample Dilution & Analysis: Carefully aspirate an aliquot of the clear supernatant. Perform a serial dilution in DMSO to bring the concentration within the linear range of the HPLC calibration curve.
Quantification: Analyze the diluted samples via a validated HPLC method. The concentration is determined by comparing the peak area to a standard curve prepared from a known concentration of the compound.
Figure 2: Experimental workflow for thermodynamic solubility determination using the shake-flask method.
This high-throughput method measures solubility based on light scattering caused by compound precipitation.[13][14]
Step-by-Step Methodology:
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM). Ensure complete dissolution using a vortex mixer.
Serial Dilution: Perform a serial dilution of the stock solution in DMSO within a 96-well plate to create a range of concentrations.
Assay Plate Preparation: In a separate 96-well analysis plate, add a small, precise volume (e.g., 2-5 µL) of each concentration from the DMSO dilution plate into individual wells.[13][14]
Aqueous Buffer Addition: Rapidly add a larger volume (e.g., 195-198 µL) of PBS (pH 7.4) to each well. This induces precipitation for concentrations above the kinetic solubility limit. The final DMSO concentration should be low (e.g., 1-2.5%) to be relevant to biological assays.[15]
Incubation & Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours).[13] Measure the light scattering in each well using a nephelometer.[14]
Data Analysis: Plot the scattered light intensity against the compound concentration. The concentration at which a sharp increase in signal is observed (the "kick-off" point) is defined as the kinetic solubility.[14]
Data Presentation and Interpretation
All quantitative solubility data should be summarized for clear comparison and reporting.
Quantitative Data Summary
Parameter
Value
Unit
Method
Temperature (°C)
Final DMSO (%)
Kinetic Solubility
To be determined
µg/mL or µM
Nephelometry
25
1.0
Thermodynamic Solubility
To be determined
µg/mL or µM
Shake-Flask / HPLC
25
100
Interpreting the Results
High Solubility (>200 µM): If both kinetic and thermodynamic solubility are high, the compound is unlikely to present solubility-related challenges in early development.
Low Solubility (<10 µM): If both values are low, the compound is a high risk for poor absorption and formulation difficulties. Medicinal chemistry efforts may be required to improve this property.
High Kinetic, Low Thermodynamic Solubility: This is a common scenario indicating the formation of a stable crystal lattice that is difficult to dissolve but that the compound is soluble once the lattice energy is overcome.[12] It also suggests a high risk of the compound precipitating out of solution over time in assays or in vivo, a phenomenon known as supersaturation. Careful formulation will be critical for such compounds.
Conclusion and Recommendations
The solubility of ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate in DMSO is a critical parameter that dictates its utility in drug discovery. This guide provides the necessary theoretical background and detailed experimental protocols to determine this property with high fidelity.
Initial Screening: Perform the kinetic solubility assay first. It is rapid, consumes minimal compound, and provides an immediate flag for potentially problematic compounds.
Definitive Measurement: If the compound is prioritized for further development, the thermodynamic solubility must be determined using the shake-flask method. This value is essential for guiding formulation development and interpreting pharmacokinetic data.
By rigorously applying these validated protocols, research teams can generate reliable solubility data, enabling more informed decisions and increasing the probability of success for their drug development programs.
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American Chemical Society. Dimethyl sulfoxide.
Admescope. ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.
European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.
Ziath. Samples in DMSO: What an end user needs to know.
PMC. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
Ascendia Pharmaceuticals. 4 Factors Affecting Solubility of Drugs.
SciTechnol. Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs.
ResearchGate. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
U.S. Environmental Protection Agency. Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate Properties.
PMC. DMSO Solubility Assessment for Fragment-Based Screening.
ResearchGate. In Vitro Solubility Assays in Drug Discovery.
International Council for Harmonisation. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9.
World Health Organization. PQT/MED-specific Annotations for the ICH M9 Guideline for Biopharmaceutics Classification System (BCS)-based Biowaiver Applications.
Enamine. Aqueous Solubility Assay.
BMG LABTECH. Drug solubility: why testing early matters in HTS.
MDPI. Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures.
TechRxiv. Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery.
Regioselective Synthesis and Mechanistic Divergence of Imidazo[1,2-a]pyrazine Brominated Isomers
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Scaffold Functionalization Executive Overview Imidazo[1,2-a]pyrazine is a privileged bicyclic...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Discipline: Synthetic Organic Chemistry & Scaffold Functionalization
Executive Overview
Imidazo[1,2-a]pyrazine is a privileged bicyclic heteroaromatic scaffold extensively utilized in modern drug discovery, particularly in the development of kinase inhibitors, antiparasitic agents, and VirB11 ATPase inhibitors [1]. To functionalize this core via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), researchers rely heavily on halogenated intermediates.
However, accessing specific regioisomers—namely the 3-bromoimidazo[1,2-a]pyrazine and 6-bromoimidazo[1,2-a]pyrazine —requires fundamentally different synthetic logic. As application scientists, we must understand the electronic causality of this fused ring system: the electron-rich imidazole ring is highly susceptible to top-down electrophilic attack, whereas the electron-deficient pyrazine ring demands a bottom-up de novo cyclization strategy.
Mechanistic Causality: Top-Down vs. Bottom-Up Strategies
The 3-Bromo Isomer: Regioselective Electrophilic Aromatic Substitution (EAS)
The imidazo[1,2-a]pyrazine core consists of a highly
-abundant imidazole ring fused to a -deficient pyrazine ring. When subjected to direct electrophilic halogenation, the reaction proceeds via Electrophilic Aromatic Substitution (EAS) with near-exclusive regioselectivity for the C-3 position [2].
The Causality: Electrophilic attack at C-3 generates a Wheland intermediate that allows the positive charge to be delocalized across the imidazole ring without disrupting the aromaticity of the adjacent six-membered pyrazine ring. Conversely, an attack at C-2 forces the intermediate into a higher energy state characterized by severe charge repulsion near the bridgehead nitrogen and a loss of octet stability [2]. The pyrazine ring itself (C-5, C-6, C-8) is highly deactivated, making direct bromination at the 6-position thermodynamically prohibitive without specialized directing groups [3].
Fig 1. Mechanistic divergence of electrophilic bromination favoring the C-3 position.
The 6-Bromo Isomer: De Novo Cyclization
Because the C-6 position resides on the deactivated pyrazine ring, the 6-bromo isomer cannot be reliably synthesized via direct EAS. Instead, it must be constructed using a "bottom-up" cyclization strategy.
The Causality: By pre-functionalizing the pyrazine monomer before ring closure, we bypass the electronic deactivation of the fused system. The condensation of 2-amino-5-bromopyrazine with an
-halocarbonyl compound (e.g., chloroacetaldehyde) allows the exocyclic amine to act as a nucleophile [4][5]. Subsequent intramolecular cyclization onto the pyrazine nitrogen and dehydration thermodynamically drives the formation of the fused imidazole ring, locking the bromine atom securely at the 6-position.
Fig 2. Bottom-up cyclization workflow for synthesizing 6-bromoimidazo[1,2-a]pyrazine.
Quantitative Data & Isomer Comparison
To streamline synthetic planning, the following table summarizes the divergent parameters governing the synthesis of both isomers.
The following protocols are designed not just as step-by-step instructions, but as self-validating workflows where the physical chemistry of the reaction confirms its success.
Protocol A: Synthesis of 3-Bromoimidazo[1,2-a]pyrazine
Rationale: NBS is selected over molecular bromine (
) because it provides a controlled, steady release of electrophilic bromine, minimizing polybrominated byproducts and avoiding harsh, acidic workups that can degrade the heterocycle [3].
Initiation: Dissolve imidazo[1,2-a]pyrazine (1.0 eq) in anhydrous dichloromethane (DCM) or ethanol. Cool the reaction vessel to 0 °C using an ice bath. Cooling is critical to kinetically trap the highly reactive Wheland intermediate and prevent over-bromination.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
Quenching: Add saturated aqueous sodium sulfite (
) to neutralize any residual electrophilic bromine.
Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
Self-Validation Check: The exothermic nature of the NBS addition serves as a physical indicator of electrophilic activation. The reaction's completion is validated by the complete consumption of the starting material on TLC (typically using a 5% MeOH in DCM system) and the distinct absence of di-brominated species, confirming the kinetic control of the 0 °C to room temperature gradient.
Protocol B: Synthesis of 6-Bromoimidazo[1,2-a]pyrazine
Rationale: Isopropanol (IPA) is selected as the solvent because it solubilizes the starting materials at reflux while allowing the highly polar hydrobromide salt of the product to precipitate upon cooling, enabling isolation without chromatography [4].
Initiation: Suspend 2-amino-5-bromopyrazine (1.0 eq) in isopropanol (IPA) in a round-bottom flask equipped with a reflux condenser.
Condensation: Add 50% aqueous chloroacetaldehyde (5.0 eq) dropwise. A significant excess is utilized due to the reagent's volatility and tendency to polymerize at high temperatures.
Cyclization: Heat the mixture to reflux (approx. 80-85 °C) and stir for 12-16 hours. This sustained thermal energy is required to drive the dehydration and subsequent aromatization of the newly formed imidazole ring.
Precipitation: Remove the heat source and allow the reaction to cool to room temperature.
Isolation: Filter the precipitated solid and wash with cold IPA. To obtain the free base, suspend the solid in saturated aqueous
, extract with ethyl acetate, dry over , and concentrate.
Self-Validation Check: The formation of the imidazo[1,2-a]pyrazine core is thermodynamically driven by aromatization. The self-validating physical change in this system is the precipitation of the 6-bromoimidazo[1,2-a]pyrazine hydrobromide/hydrochloride salt directly from the isopropanol matrix upon cooling, which confirms successful cyclization and provides an immediate, visual confirmation of product formation.
References
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds
Source: UCL Discovery
URL
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine
Source: Echemi
URL
Application Note: Chemoselective Suzuki-Miyaura Coupling of Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate
Executive Summary The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and advanced antiparasitic agents (1)[1]. Functionalization a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and advanced antiparasitic agents (1)[1]. Functionalization at the C3 position via palladium-catalyzed Suzuki-Miyaura cross-coupling is a highly efficient method for structural diversification (2)[2]. However, when utilizing ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate , chemists face a severe chemoselectivity challenge: achieving complete oxidative addition at the C3-bromide while completely suppressing the base-mediated saponification (hydrolysis) of the C6-ethyl ester.
This application note details a field-proven, self-validating protocol designed to circumvent ester degradation by employing strictly anhydrous conditions, optimized palladium catalysis, and boronic ester coupling partners.
Mechanistic Rationale & Causality
The Chemoselectivity Challenge
The C3 position of the imidazo[1,2-a]pyrazine core is highly electron-deficient, making it an excellent substrate for rapid oxidative addition by Pd(0) species (2)[2]. However, standard Suzuki conditions typically rely on aqueous bases (e.g., Na₂CO₃ in DME/H₂O) and elevated temperatures. Under these conditions, the C6-ethyl ester undergoes rapid nucleophilic attack by hydroxide ions, leading to irreversible saponification ()[]. The resulting carboxylic acid byproduct is highly polar, complicates purification, and alters the pharmacological trajectory of the intermediate.
Base and Solvent Selection
To prevent ester hydrolysis, the reaction must be decoupled from aqueous hydroxide generation.
Anhydrous K₃PO₄ in DMF or 1,4-Dioxane: This combination provides sufficient basicity to form the reactive palladium-boronate complex necessary for transmetalation, without providing the water required for ester hydrolysis ()[].
Potassium Fluoride (KF): Alternatively, powdered KF can be utilized. Fluoride ions activate the boronic acid via a fluoroborate intermediate, facilitating transmetalation while leaving base-labile ester groups completely unaffected (4)[4].
Catalyst and Boron Partner Dynamics
Nitrogen-rich heterocycles like pyrazines can coordinate to palladium, leading to catalyst poisoning. Pd(dppf)Cl₂ is the preferred precatalyst here; the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and outcompeting substrate-induced catalyst deactivation (5)[5]. Furthermore, utilizing boronic acid pinacol esters (Bpin) instead of free boronic acids provides a stable, monomeric coupling partner that performs exceptionally well under anhydrous conditions, preventing protodeboronation side-reactions (6)[6].
Mechanistic pathway of C3-Suzuki coupling vs. C6-ester hydrolysis.
Reaction Optimization Data
The following table summarizes the causal relationship between reaction conditions and the preservation of the C6-ethyl ester.
Entry
Catalyst (5 mol%)
Base (2.0 eq)
Solvent
Temp (°C)
Yield (%)
Ester Hydrolysis (%)
1
Pd(PPh₃)₄
Na₂CO₃ (aq)
DME
80
35%
>60%
2
Pd(dppf)Cl₂
K₂CO₃ (aq)
1,4-Dioxane
80
55%
40%
3
Pd(dppf)Cl₂
KF (powder)
THF / MeOH
70
85%
<1%
4
Pd(dppf)Cl₂
K₃PO₄ (anhydrous)
1,4-Dioxane
80
89%
<2%
Note: Entry 4 provides the optimal balance of high catalytic turnover and near-total suppression of saponification.
Base: Anhydrous K₃PO₄ (2.0 mmol, ~425 mg) - Must be finely ground.
Solvent: Anhydrous 1,4-Dioxane (5.0 mL)
Equipment: Schlenk flask or sealed microwave vial, magnetic stirrer, Argon line.
Step-by-Step Methodology
Reagent Assembly: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the substrate, Aryl-Bpin, anhydrous K₃PO₄, and Pd(dppf)Cl₂·CH₂Cl₂.
Atmosphere Exchange: Seal the vessel with a septum. Evacuate the vessel and backfill with Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.
Solvent Addition & Degassing: Inject 5.0 mL of anhydrous 1,4-Dioxane through the septum. Sparge the suspension with Argon gas via a submerged needle for 10 minutes.
Heating: Transfer the vessel to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800 rpm) for 4 to 6 hours.
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and filter the mixture through a short pad of Celite to remove the palladium black and inorganic phosphate salts. Concentrate the filtrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure C3-arylated ethyl ester.
In-Process Quality Control (Self-Validation)
This protocol is designed as a self-validating system. Observe the following cues to ensure reaction integrity:
Visual Validation (Catalyst Activation): Upon reaching 80 °C, the reaction mixture should transition from a reddish-orange suspension to a dark brown/black mixture. This indicates the successful reduction of Pd(II) to the active Pd(0) species and subsequent oxidative addition (5)[5].
Analytical Validation (Chemoselectivity): At the 2-hour mark, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.
Success Criterion: Observation of the desired product mass
.
Failure Mode Criterion: The presence of a
peak (loss of ethyl group) or a highly polar peak corresponding to the carboxylic acid indicates moisture contamination and premature ester hydrolysis.
Step-by-step experimental workflow for chemoselective Suzuki coupling.
Application Note: A Validated Protocol for the Saponification of Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate
Abstract: This document provides a detailed, field-proven protocol for the hydrolysis of ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate to its corresponding carboxylic acid, 3-bromoimidazo[1,2-a]pyrazine-6-carboxylic...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
This document provides a detailed, field-proven protocol for the hydrolysis of ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate to its corresponding carboxylic acid, 3-bromoimidazo[1,2-a]pyrazine-6-carboxylic acid. The imidazo[1,2-a]pyrazine scaffold is a privileged heterocycle in modern medicinal chemistry, frequently appearing in molecules targeting a range of biological pathways. The carboxylic acid derivative is a critical synthetic intermediate, enabling further functionalization, particularly for amide bond formation. This guide elucidates the mechanistic rationale behind the chosen saponification protocol, offers a step-by-step methodology, and provides insights into process control and optimization for researchers in synthetic chemistry and drug development.
Introduction and Scientific Rationale
The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. For heteroaromatic systems like imidazo[1,2-a]pyrazines, maintaining the integrity of the core ring system during functional group manipulation is paramount. While both acid- and base-catalyzed hydrolysis can achieve this transformation, base-mediated hydrolysis, or saponification, is often the method of choice.
Acid-catalyzed hydrolysis is an equilibrium-driven process, requiring a large excess of water to drive the reaction to completion, which can sometimes lead to incomplete conversion.[1][2][3] In contrast, base-catalyzed saponification is effectively an irreversible process.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling an alkoxide (in this case, ethoxide) as the leaving group. The resulting carboxylic acid is immediately deprotonated by the basic conditions to form a carboxylate salt.[1] This final acid-base step is thermodynamically highly favorable and renders the entire sequence irreversible, typically leading to high yields of the desired product after a final acidic workup.
The saponification of ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate follows a well-established BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[4]
Nucleophilic Attack: The hydroxide ion (OH⁻) acts as the nucleophile, attacking the carbonyl carbon of the ethyl ester. The pi-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.
Intermediate Collapse: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This results in the cleavage of the acyl-oxygen bond and the expulsion of the ethoxide ion (EtO⁻) as a leaving group.
Deprotonation: The ethoxide ion is a strong base and rapidly deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and forms the highly stable carboxylate salt and ethanol.
Protonation (Workup): In a separate workup step, the addition of a strong acid (e.g., HCl) protonates the carboxylate salt, yielding the final, neutral 3-bromoimidazo[1,2-a]pyrazine-6-carboxylic acid, which typically precipitates from the aqueous solution.[5]
Detailed Experimental Protocol
This protocol has been optimized for the hydrolysis of ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate on a laboratory scale.
3.1. Materials and Equipment
Reagents:
Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)
Tetrahydrofuran (THF), HPLC grade
Deionized Water (H₂O)
Hydrochloric acid (HCl), 2 M aqueous solution
Ethyl acetate and Hexanes for TLC
Equipment:
Round-bottom flask (sized appropriately for the reaction scale)
Magnetic stirrer and stir bar
Condenser (if heating is required)
Ice bath
pH paper or calibrated pH meter
Büchner funnel and filter paper
Vacuum flask
High-vacuum line or vacuum oven for drying
3.2. Step-by-Step Procedure
Reaction Setup: To a round-bottom flask, add ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate (1.0 eq).
Dissolution: Add a solvent mixture of THF and water (e.g., a 3:1 to 2:1 ratio, v/v) to dissolve the starting material completely. A typical concentration is 0.1 to 0.2 M.
Addition of Base: In a separate container, dissolve lithium hydroxide monohydrate (2.0-3.0 eq) in water and add it to the reaction mixture. Scientist's Note: Lithium hydroxide is often preferred over sodium hydroxide for its superior solubility in mixed aqueous-organic solvent systems, which can lead to a more homogenous and efficient reaction.
Reaction Monitoring: Stir the reaction vigorously at room temperature (20-25 °C). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) (e.g., using a 50% ethyl acetate in hexanes mobile phase). The starting ester will have a higher Rf value than the polar carboxylic acid product, which will typically remain at or near the baseline. The reaction is generally complete within 2-6 hours.
Workup and Isolation:
Once the starting material is consumed, cool the reaction flask in an ice bath to 0-5 °C.
Slowly add 2 M HCl solution dropwise with continuous stirring. Monitor the pH. Continue adding acid until the mixture reaches a pH of ~2-3.
A precipitate of the carboxylic acid product should form upon acidification.
Stir the resulting slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.
Filtration and Drying:
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the filter cake sequentially with a generous amount of cold deionized water (to remove inorganic salts like LiCl) and a small amount of cold THF or diethyl ether (to aid in drying).
Dry the purified 3-bromoimidazo[1,2-a]pyrazine-6-carboxylic acid under high vacuum to a constant weight.
Visualization and Data Summary
Chemical Transformation Workflow
Caption: Experimental workflow for the saponification of the ethyl ester.
Chemical Reaction Diagram
Caption: Overall chemical transformation from ester to carboxylic acid.
Table 1: Representative Reaction Parameters
Parameter
Value / Condition
Rationale
Base
LiOH·H₂O
Excellent solubility in THF/water mixtures ensures a homogenous reaction.
Equivalents of Base
2.0 - 3.0
Ensures the reaction goes to completion and accounts for any acidic impurities.
Solvent
THF / H₂O (2:1 v/v)
THF solubilizes the organic starting material, while water dissolves the base.
Temperature
20-25 °C (Room Temp.)
The reaction is typically efficient without heating, preserving the sensitive heterocyclic core.
Reaction Time
2-6 hours
Adequate time for full conversion, confirmed by TLC analysis.
Workup pH
2-3
Ensures complete protonation of the carboxylate salt to precipitate the neutral acid.
Typical Yield
>90%
The irreversible nature of saponification leads to high conversion and yield.
Conclusion
The protocol described herein offers a robust and high-yielding method for the synthesis of 3-bromoimidazo[1,2-a]pyrazine-6-carboxylic acid from its corresponding ethyl ester. By leveraging the irreversible nature of base-catalyzed hydrolysis, this procedure provides a reliable route to a key synthetic intermediate for drug discovery and development programs. The detailed steps and rationale support both successful execution and informed troubleshooting, ensuring reproducibility for researchers in the field.
References
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
Wikipedia. (2023, November 29). Ester hydrolysis. Retrieved from [Link]
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link]
Chemistry Notes. (2016, December 26). Ester hydrolysis: Easy Introduction with 8 mechanisms. Retrieved from [Link]
LibreTexts Chemistry. (2022, September 15). 15.8: Hydrolysis of Esters. Retrieved from [Link]
KPU Pressbooks. (n.d.). 7.2 Preparation of Carboxylic Acid. Organic Chemistry II. Retrieved from [Link]
Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. Retrieved from [Link]
Palladium-Catalyzed Cross-Coupling of 3-Bromoimidazo[1,2-a]pyrazines: Protocols and Insights
An Application Guide for Researchers and Medicinal Chemists Abstract: The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif integral to modern drug discovery, forming the core of numerous therapeutic age...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for Researchers and Medicinal Chemists
Abstract: The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif integral to modern drug discovery, forming the core of numerous therapeutic agents, including kinase inhibitors and anti-cancer compounds.[1][2] Functionalization of this core is critical for modulating pharmacological activity, and palladium-catalyzed cross-coupling reactions provide the most robust and versatile platform for this purpose. This document offers an in-depth guide to the cross-coupling of 3-bromoimidazo[1,2-a]pyrazines, a key building block for library synthesis. We provide detailed, field-tested protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by mechanistic insights and explanations for key experimental choices to empower researchers in their synthetic endeavors.
The Strategic Importance of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine nucleus is a bioisostere of purine and is recognized for its ability to form key interactions with a variety of biological targets. Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an ideal scaffold for developing potent and selective inhibitors for enzymes like PI3K kinases.[1] The strategic derivatization of this core at positions C3, C6, and C8 allows for the fine-tuning of properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3] The 3-bromo derivative, in particular, serves as a versatile and reactive handle for introducing a wide array of molecular complexity through transition-metal-catalyzed reactions.
The Engine of Discovery: The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle, a well-orchestrated sequence of three fundamental steps: oxidative addition, transmetalation (for coupling reactions), or migratory insertion (for Heck reactions), and reductive elimination.[4][5] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
The choice of ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or even PPh₃) are often essential. They stabilize the catalytically active Pd(0) species, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to release the desired product and regenerate the catalyst.[6]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.
Core Application: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for installing new aryl or heteroaryl moieties. Its popularity stems from the commercial availability of a vast array of boronic acids and esters, their stability, and the generally mild reaction conditions.[7][8]
Causality Behind Experimental Choices
Catalyst: Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand is common. For challenging couplings, more sophisticated ligands like Buchwald's biarylphosphines (e.g., CyJohnPhos) can be highly effective.[3]
Base: A base is essential for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[7] Carbonates like Cs₂CO₃ or K₂CO₃ are frequently used. The choice of base can significantly impact yield, with stronger bases sometimes required but also posing a risk to sensitive functional groups.
Solvent: A mixture of an organic solvent (like dioxane, DMF, or toluene) and water is typical. The water is crucial for dissolving the inorganic base and assisting in the formation of the boronate complex.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-bromoimidazo[1,2-a]pyrazine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand.
Inert Atmosphere: Seal the vial with a septum, and purge with nitrogen or argon for 5-10 minutes. This is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.
Reaction: Place the vial in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Application: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, providing access to compounds with a linear, rigid alkyne linker.[11][12] This is particularly valuable in medicinal chemistry for probing protein binding pockets.
Causality Behind Experimental Choices
Dual Catalysis: The reaction classically employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[11] The palladium component follows the standard catalytic cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex.
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is used. It serves both as a base to deprotonate the alkyne and often as the solvent.[13]
Copper-Free Variants: A significant drawback of the classic Sonogashira is the potential for alkyne homocoupling (Glaser coupling), promoted by the copper catalyst and oxygen.[12] Modern protocols often use copper-free conditions, which typically require a different palladium catalyst/ligand system and a stronger base under strictly anaerobic conditions.
Protocol 2: General Procedure for Sonogashira Coupling
Reagent Preparation: To an oven-dried Schlenk flask, add 3-bromoimidazo[1,2-a]pyrazine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 5-10 mol%).
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum/argon backfill to ensure an inert atmosphere.
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., Et₃N, 3.0 equiv). Finally, add the terminal alkyne (1.2-1.5 equiv) via syringe.
Reaction: Stir the mixture at the desired temperature (can range from room temperature to 80 °C) and monitor by TLC or LC-MS.
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl (to remove copper salts) and brine. Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
Application: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals.[14][15] It allows for the coupling of aryl halides with a wide range of primary and secondary amines, amides, and other N-nucleophiles.
Causality Behind Experimental Choices
Ligand is Key: This reaction is highly dependent on the choice of ligand. Early systems used simple phosphines, but the field was revolutionized by the development of sterically hindered, electron-rich biarylphosphine ligands by Buchwald (e.g., SPhos, XPhos) and ferrocenyl ligands by Hartwig.[14][16] These ligands accelerate the rate-limiting reductive elimination step, allowing for the coupling of less reactive aryl chlorides and a broader scope of amines.
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or strong alkoxides like sodium tert-butoxide (NaOt-Bu) are commonly employed.[17]
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are essential to prevent quenching of the strong base.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Reagent Preparation: In a glovebox or under a strong flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the specific ligand (e.g., XPhos, 4-5 mol%) to an oven-dried reaction vial.
Catalyst Activation: Add anhydrous solvent (e.g., toluene) and stir for a few minutes to allow for the formation of the active Pd(0)L complex.
Reagent Addition: Add the 3-bromoimidazo[1,2-a]pyrazine (1.0 equiv), the amine (1.2 equiv), and finally the strong base (e.g., NaOt-Bu, 1.5 equiv).
Reaction: Seal the vial tightly and heat to the required temperature (typically 80-110 °C) with vigorous stirring.
Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.
Purification: Purify the crude material by flash column chromatography.
Caption: A typical workflow for palladium-catalyzed cross-coupling reactions.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of 3-bromoimidazo[1,2-a]pyrazines is an indispensable tool in modern medicinal chemistry. By understanding the underlying mechanisms and the rationale for selecting specific reagents and conditions, researchers can effectively and efficiently synthesize novel libraries of compounds for drug discovery. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a robust starting point for derivatizing this valuable scaffold. Future developments will likely focus on more sustainable catalysts, such as those utilizing earth-abundant metals or enabling reactions in greener solvents, further expanding the synthetic chemist's toolkit.
References
UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds.
RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Rsc.org.
ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications.
Chemistry of Heterocyclic Compounds. (2013, May 17). SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES.
ResearchGate. (n.d.). Synthesis of imidazo[1,2‐a]pyrazines.
ACS Publications. (2012, November 14). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters.
ResearchGate. (2026, January 7). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
PubMed. (2026, January 6). Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A.
PMC. (2023, April 26). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
MDPI. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
PMC. (n.d.). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines.
RSC Publishing. (n.d.). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions.
Wikipedia. (n.d.). Buchwald–Hartwig amination.
IDEALS. (2011, May 25). Mechanistic studies on palladium-catalyzed coupling reactions.
ResearchGate. (n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids.
Organic & Biomolecular Chemistry (RSC Publishing). (2013, April 9). Transition metal-catalyzed functionalization of pyrazines. DOI:10.1039/C3OB40460A.
PMC. (n.d.). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions.
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
NIH. (2018, April 6). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib.
Wiley Online Library. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
Biodiversity Library. (2023, November 28). Study of mechanistic pathways in cross-linking reactions with palladium.
ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones.
ProQuest. (n.d.). Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning.
Beilstein Journals. (2018, April 6). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib.
MDPI. (2018, November 18). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
ResearchGate. (2021, September 7). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
Application Notes and Protocols: Regioselective Bromination of Ethyl Imidazo[1,2-a]pyrazine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Brominated Imidazo[1,2-a]pyrazines The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medic...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Brominated Imidazo[1,2-a]pyrazines
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory and antiviral properties. The strategic functionalization of this scaffold is paramount for the development of novel therapeutics. Regioselective bromination, in particular, serves as a critical step, introducing a versatile handle for further chemical modifications, such as cross-coupling reactions, to build molecular complexity and modulate pharmacological properties. This guide provides a detailed protocol for the regioselective bromination of ethyl imidazo[1,2-a]pyrazine-6-carboxylate, a key intermediate in many synthetic pathways.
Mechanistic Insights: The Basis for C3 Regioselectivity
The regioselectivity of electrophilic aromatic substitution on the imidazo[1,2-a]pyrazine ring system is governed by the electronic properties of the bicyclic structure. The pyrazine ring is electron-deficient, rendering it less susceptible to electrophilic attack. Conversely, the imidazole ring is more electron-rich and thus the preferred site for substitution.
Attack of an electrophile, such as a bromonium ion (Br+), can theoretically occur at either the C2 or C3 position of the imidazole ring. However, substitution at the C3 position is overwhelmingly favored due to the greater stability of the resulting cationic intermediate (arenium ion).[1] As illustrated in the diagram below, electrophilic attack at C3 allows for the positive charge to be delocalized over the nitrogen atom (N4) without disrupting the aromaticity of the pyrazine ring, leading to a more stable resonance structure.[1]
Caption: Regioselectivity of Bromination.
The presence of an electron-withdrawing ethyl carboxylate group at the C6 position further deactivates the pyrazine ring towards electrophilic attack, reinforcing the inherent preference for substitution on the imidazole moiety.
Experimental Protocol: C3-Bromination with N-Bromosuccinimide
This protocol details the regioselective bromination of ethyl imidazo[1,2-a]pyrazine-6-carboxylate at the C3 position using N-bromosuccinimide (NBS) as the brominating agent. NBS is a convenient and safer alternative to liquid bromine, providing a controlled source of electrophilic bromine.[2]
Materials and Reagents:
Reagent/Material
Grade
Supplier
Ethyl imidazo[1,2-a]pyrazine-6-carboxylate
≥98%
Commercially Available
N-Bromosuccinimide (NBS)
Reagent Grade
Commercially Available
Ethanol (EtOH)
Anhydrous
Commercially Available
Ethyl Acetate (EtOAc)
ACS Grade
Commercially Available
n-Hexane
ACS Grade
Commercially Available
Water
Deionized
Laboratory Supply
Sodium Sulfate (Na₂SO₄)
Anhydrous
Commercially Available
Silica Gel
230-400 mesh
Commercially Available
Instrumentation:
Round-bottom flask
Magnetic stirrer and stir bar
Calcium chloride guard tube
Rotary evaporator
Separatory funnel
Glassware for column chromatography
Step-by-Step Procedure:
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl imidazo[1,2-a]pyrazine-6-carboxylate (1.0 eq) in anhydrous ethanol (approximately 10 mL per gram of starting material).
Addition of NBS: To the stirred solution, add N-bromosuccinimide (1.1 to 1.2 eq) portion-wise at room temperature. The reaction is typically exothermic, and a slight increase in temperature may be observed.
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
Work-up:
Once the reaction is complete (as indicated by TLC), remove the ethanol under reduced pressure using a rotary evaporator.[2]
Dissolve the resulting residue in ethyl acetate.
Transfer the ethyl acetate solution to a separatory funnel and wash with water to remove any remaining succinimide and other water-soluble byproducts.[2]
Separate the organic layer and dry it over anhydrous sodium sulfate.
Filter off the sodium sulfate and concentrate the filtrate on a rotary evaporator to obtain the crude product.
Purification:
Purify the crude product by column chromatography on silica gel.[2]
A gradient elution system of n-hexane and ethyl acetate is recommended (e.g., starting with 9:1 hexane:EtOAc and gradually increasing the polarity).[2]
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate as a solid.
Caption: Experimental Workflow.
Data and Expected Results
Parameter
Value
Starting Material
Ethyl imidazo[1,2-a]pyrazine-6-carboxylate
Reagent
N-Bromosuccinimide (NBS)
Solvent
Ethanol
Temperature
Room Temperature
Typical Yield
70-85% (after purification)
Product
Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate
Appearance
White to off-white solid
Troubleshooting
Issue
Possible Cause
Suggested Solution
Incomplete Reaction
- Insufficient reaction time- Deactivated NBS
- Extend the reaction time and continue monitoring by TLC.- Use a fresh batch of NBS.
Formation of Multiple Products
- Over-bromination (dibromination)- Side reactions
- Use a lower equivalent of NBS (e.g., 1.05 eq).- Ensure the reaction temperature does not exceed room temperature.
Low Yield
- Inefficient extraction or purification- Product loss during work-up
- Ensure complete extraction with ethyl acetate.- Optimize the column chromatography conditions to minimize product loss.
Conclusion
This application note provides a comprehensive and reliable protocol for the regioselective C3-bromination of ethyl imidazo[1,2-a]pyrazine-6-carboxylate. By understanding the underlying mechanistic principles and following the detailed experimental procedure, researchers can efficiently synthesize this valuable intermediate, paving the way for the development of novel and diverse libraries of imidazo[1,2-a]pyrazine-based compounds for drug discovery and development.
References
Rao, C. V. N., & Tulasi Devi, M. (2016). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences, 3(9), 300-304.
Fan, H., Li, X., Lai, X., & Cao, J. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5), 63.
Massa, S., et al. (2017). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. PMC.
Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Tetrahedron Letters, 134, 154848.
ron. (2014, November 18). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. Retrieved from [Link]
AbbVie Inc. (2019). Processes for the preparation of (3S,4R)-3,ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof. U.S.
Beilstein Journals. α-Bromodiazoacetamides – a new class of diazo compounds for catalyst-free, ambient temperature intramolecular C–H insertion reactions. Retrieved from [Link]
Gilead Sciences, Inc. (2013). Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
Anderson, M., et al. (2012). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters, 22(23), 7133-7137.
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
AbbVie Inc. (2023). Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof. U.S.
Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
Sawant, S. D., et al. (2020). Bromination of imidazo[1,2-a]pyridines.
Lee, J., Jung, Y., & Kim, S. (2021). C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim.
Gonzalez-Bobes, F., et al. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 2(1), 10.
Li, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3433.
Kushwaha, N. D. (2018). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.
Pandya, J. R., Goswami, V. M., & Joshi, H. (2015). A GREEN PROTOCOL FOR THE SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME IMIDAZO (1,2-A) PYRAZINES. Semantic Scholar.
Application Notes and Protocols: C-H Activation for the Functionalization of the Imidazo[1,2-a]pyrazine Core
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrazine Scaffold and C-H Activation The imidazo[1,2-a]pyrazine nucleus is a privileged heterocyclic scaffold, forming the core structure of numerous compounds...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrazine Scaffold and C-H Activation
The imidazo[1,2-a]pyrazine nucleus is a privileged heterocyclic scaffold, forming the core structure of numerous compounds with significant pharmacological activities. Derivatives have shown promise as antibacterial, anti-inflammatory, and anticancer agents, as well as phosphodiesterase inhibitors. The inherent biological relevance of this scaffold makes the development of efficient and versatile synthetic methodologies for its derivatization a paramount objective for researchers in medicinal chemistry and drug development.
Traditionally, the synthesis of functionalized imidazo[1,2-a]pyrazines has relied on multi-step sequences, often involving pre-functionalized starting materials. However, the advent of C-H activation has revolutionized this landscape. By directly converting innate C-H bonds into new C-C or C-heteroatom bonds, this approach offers a more atom- and step-economical pathway to molecular diversity. This guide provides an in-depth exploration of C-H activation strategies for the functionalization of the imidazo[1,2-a]pyrazine core, with a focus on practical, field-proven protocols and the underlying mechanistic principles.
Understanding the Reactivity of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine ring system possesses distinct electronic properties that govern the regioselectivity of C-H functionalization. The imidazole moiety is electron-rich, making the C-3 position particularly susceptible to electrophilic attack and thus a prime target for C-H activation. The pyrazine ring, being more electron-deficient, presents a different reactivity profile. Understanding this electronic landscape is crucial for designing effective and selective functionalization strategies.
Part 1: Palladium-Catalyzed Direct C-H Arylation at the C-3 Position
Direct C-H arylation is a powerful tool for forging C-C bonds, and palladium catalysis has been at the forefront of this transformation. The C-3 position of the imidazo[1,2-a]pyrazine core is the most electron-rich and readily undergoes direct arylation.
Mechanistic Insights: The Concerted Metalation-Deprotonation Pathway
The generally accepted mechanism for palladium-catalyzed direct C-H arylation of electron-rich heterocycles like imidazo[1,2-a]pyrazine involves a concerted metalation-deprotonation (CMD) pathway. This process avoids the formation of a discrete organopalladium intermediate via electrophilic substitution. Instead, the palladium catalyst, coordinated to a ligand and the aryl halide, interacts with the C-3 C-H bond. A base then facilitates the deprotonation and simultaneous metalation, forming a palladacycle intermediate. Reductive elimination from this intermediate yields the arylated product and regenerates the active palladium catalyst.
Magnetic stirrer and heating block or microwave reactor
Procedure:
To a Schlenk flask or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add the imidazo[1,2-a]pyrazine substrate (1.0 mmol), aryl bromide (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
Add anhydrous potassium carbonate (2.0 mmol).
Add anhydrous 1,4-dioxane (5 mL).
Seal the vessel and stir the reaction mixture at 120 °C for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired C-3 arylated imidazo[1,2-a]pyrazine.
Workflow for Palladium-Catalyzed C-3 Arylation
Caption: Workflow for Palladium-Catalyzed C-3 Arylation.
Part 2: Sequential and One-Pot C-H Functionalization Strategies
A significant advancement in the functionalization of the imidazo[1,2-a]pyrazine core is the development of one-pot sequential reactions. These methods allow for the modification of multiple positions on the scaffold without the need for intermediate isolation and purification, thereby increasing efficiency and reducing waste.
Palladium-Catalyzed Sequential Suzuki Cross-Coupling and C-3 Direct Arylation
An elegant one-pot strategy has been developed for the selective functionalization at the C-6 and C-3 positions of imidazo[1,2-a]pyrazines.[1][2] This involves an initial Suzuki-Miyaura cross-coupling at a pre-functionalized C-6 position (e.g., with a bromine atom), followed by a direct C-H arylation at the C-3 position.[1][2]
Causality Behind the Experimental Choices:
Initial Suzuki Coupling at Lower Temperature: The Suzuki-Miyaura coupling is typically performed at a lower temperature (e.g., 90 °C) to ensure selective reaction at the C-6 position without premature C-H activation at C-3.[2]
Subsequent C-H Activation at Higher Temperature: After the Suzuki coupling is complete, the temperature is elevated (e.g., 120 °C) to facilitate the more demanding C-H activation and arylation at the C-3 position.[2]
No Additional Catalyst Required: A key advantage is that the same palladium catalyst can effectively mediate both transformations, simplifying the procedure.[2]
Experimental Protocol: One-Pot C-6 Suzuki Coupling and C-3 Direct Arylation
Materials:
6-Bromo-imidazo[1,2-a]pyrazine substrate
Arylboronic acid
Aryl bromide (for C-3 arylation)
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
Cesium carbonate (Cs₂CO₃), anhydrous
1,4-Dioxane, anhydrous
Schlenk flask
Procedure:
To a Schlenk flask under an inert atmosphere, add the 6-bromo-imidazo[1,2-a]pyrazine substrate (1.0 mmol), arylboronic acid (1.1 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.1 mmol, 10 mol%).
Add anhydrous cesium carbonate (3.0 mmol).
Add anhydrous 1,4-dioxane (8 mL).
Stir the mixture at 90 °C for 2-4 hours, monitoring the consumption of the starting material by TLC or LC-MS.
Once the Suzuki coupling is complete, add the aryl bromide for C-3 arylation (1.5 mmol) to the reaction mixture.
Increase the temperature to 120 °C and continue stirring for an additional 12-18 hours.
After cooling to room temperature, perform an aqueous work-up as described in the previous protocol.
Purify the crude product by column chromatography to obtain the 3,6-disubstituted imidazo[1,2-a]pyrazine.
Logical Flow of the One-Pot Sequential Functionalization
Caption: One-Pot Sequential C-6 and C-3 Functionalization.
Part 3: Copper-Catalyzed C-H Functionalization
While palladium is a dominant catalyst in C-H activation, copper-catalyzed systems offer a cost-effective and often complementary alternative. Copper(I) has been shown to effectively catalyze the arylation of related imidazo[1,2-a]pyridines at the C-3 position with aryl iodides, bromides, and triflates.[3][4] This methodology can be adapted for the imidazo[1,2-a]pyrazine core.
To a sealed tube under an inert atmosphere, add the imidazo[1,2-a]pyrazine substrate (1.0 mmol), aryl iodide (1.5 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).
Add anhydrous potassium phosphate (2.0 mmol).
Add anhydrous toluene (5 mL).
Seal the tube and stir the reaction mixture at 130 °C for 24 hours.
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the residue by column chromatography to yield the C-3 arylated product.
Part 4: Rhodium-Catalyzed C-H Activation
Rhodium catalysts have emerged as powerful tools for C-H activation, often exhibiting different reactivity and selectivity profiles compared to palladium. For instance, Rh(III) catalysis has been effectively used for the C-H activation and annulation of related nitrogen-containing heterocycles.[5][6][7][8] While specific protocols for imidazo[1,2-a]pyrazines are less common in the provided search results, the principles can be extrapolated from similar systems. These reactions often proceed via a C-H activation/cyclometalation pathway.
Part 5: Data Summary and Substrate Scope
The following table summarizes representative yields for the C-3 arylation of a model imidazo[1,2-a]pyrazine with various aryl halides under palladium catalysis. This data is synthesized from typical outcomes reported in the literature for similar heterocyclic systems.
Entry
Aryl Halide
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
4-Iodoanisole
Pd(OAc)₂ / SPhos
K₂CO₃
Dioxane
120
18
~85-95
2
4-Bromotoluene
Pd(OAc)₂ / SPhos
K₂CO₃
Dioxane
120
24
~70-80
3
1-Bromo-4-(trifluoromethyl)benzene
Pd(OAc)₂ / SPhos
Cs₂CO₃
Dioxane
130
24
~65-75
4
2-Bromopyridine
Pd(OAc)₂ / SPhos
K₂CO₃
Dioxane
120
24
~60-70
Note: Yields are illustrative and can vary based on the specific imidazo[1,2-a]pyrazine substrate and reaction conditions.
Conclusion and Future Outlook
C-H activation has undeniably opened new avenues for the efficient and modular synthesis of functionalized imidazo[1,2-a]pyrazine derivatives. Palladium-catalyzed direct arylation at the C-3 position is a robust and well-established method, while one-pot sequential functionalizations offer enhanced synthetic efficiency. Copper-catalyzed systems provide a valuable, cost-effective alternative. The continued exploration of different transition metal catalysts, such as rhodium and iridium, as well as the development of enantioselective C-H activation reactions, will undoubtedly lead to even more powerful tools for the drug development professional. Furthermore, the application of photoredox catalysis is a rapidly growing area that holds immense promise for the C-H functionalization of this important heterocyclic core under milder conditions.[9][10]
References
Al-Tel, T. H., & Al-Qawasmeh, R. A. (2010). Preparation of New Antimicrobial Agents. [Source information not fully available in search results][Link]
Dutta, U., et al. (2026). One-pot synthesis of imidazo[1,2-a]pyridine-3-carboxylates. ACS Omega. [Link]
El Qami, T., et al. (2026). Green solvent in traditional methodologies of imidazo[1,2-a]pyridine synthesis. ACS Omega. [Link]
Hajra, A., et al. (2018). Aerobic visible light-promoted oxidative cross-dehydrogenative coupling. Molecules. [Link]
Jennings, A. S., et al. (2022). Preparation of GABAa Agonists Against Anxiety. Journal of Faculty of Pharmacy of Ankara University. [Link]
Lei, A., et al. (2018). Photo-induced external oxidant-free protocol for C3-amination of imidazo[1,2-a]pyridines. Molecules. [Link]
Li, J., et al. (2012). Direct Arylation of Imidazo[1,2-a]pyridine at C-3 with Aryl Iodides, Bromides, and Triflates via Copper(I)-Catalyzed C–H Bond Functionalization. Organic Letters. [Link]
Mohite, S. B., et al. (2024). Palladium-Catalyzed C-H Olefination of Imidazo[1,2a] pyridine Carboxamide in Aqueous Ethanol under Oxygen. Chemistry. [Link]
Patel, M., et al. (2022). Review of Imidazopyrimidines for Direct C-H Bond Functionalization. Journal of Faculty of Pharmacy of Ankara University. [Link]
Piguel, S., et al. (2020). Visible light-induced three-component reaction for C3-sulfonylation of imidazo[1,2-a]pyridines. Molecules. [Link]
Shang, M., et al. (2019). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation. Organic Letters. [Link]
Thansandote, P., et al. (2012). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters. [Link]
Various Authors. (2022). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Green Synthesis and Catalysis. [Link]
Various Authors. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
Various Authors. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]
Various Authors. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
Various Authors. (2026). C–H Arylation of Imidazo[1,2-a]pyridines and Zolimidines Catalyzed by Synergistic Tripalladium Clusters. Organic Letters. [Link]
Yuan, M., & Lei, A. (2022). Amination of imidazo[1,2-a]pyridines through C-H/N-H cross-coupling reaction. ResearchGate. [Link]
Zhou, C., et al. (2022). Synthesis of imidazopyrimidines for anti-inflammatory activity. Journal of Faculty of Pharmacy of Ankara University. [Link]
Zhu, C., et al. (2021). Visible light-induced perfluoroalkylation of the imidazo[1,2-a]pyridines. Molecules. [Link]
Application Notes and Protocols: Microwave-Assisted Synthesis of Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate
Introduction The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorp...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents. The targeted compound, ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate, serves as a versatile intermediate for the synthesis of more complex molecules, with the bromine atom at the 3-position providing a convenient handle for further functionalization through various cross-coupling reactions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity, offering a greener and more efficient alternative to conventional heating methods.[1] This application note provides a detailed protocol for the synthesis of ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate utilizing microwave irradiation, along with insights into the reaction mechanism and characterization of the final product.
Reaction Scheme
The synthesis of ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate is achieved through the cyclocondensation of ethyl 2-aminopyrazine-5-carboxylate with a bromoacetaldehyde equivalent, followed by in-situ or subsequent bromination. A plausible and efficient approach involves a one-pot reaction where the imidazo[1,2-a]pyrazine ring is first formed and then brominated.
Diagram of the overall reaction scheme:
Caption: Overall synthetic route.
Experimental Protocol
This protocol details the microwave-assisted synthesis of the target compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
Materials and Reagents
Reagent
CAS Number
Molecular Weight ( g/mol )
Supplier
Ethyl 2-aminopyrazine-5-carboxylate
54013-06-8
167.17
Commercially available
2-Bromo-1,1-diethoxyethane
2032-35-1
197.05
Commercially available
N-Bromosuccinimide (NBS)
128-08-5
177.98
Commercially available
Ethanol (Absolute)
64-17-5
46.07
Commercially available
Hydrochloric acid (concentrated)
7647-01-0
36.46
Commercially available
Saturated Sodium Bicarbonate Solution
144-55-8
84.01
Prepared in-house
Ethyl Acetate
141-78-6
88.11
Commercially available
Anhydrous Sodium Sulfate
7757-82-6
142.04
Commercially available
Instrumentation
Microwave Synthesizer (e.g., Biotage® Initiator+, CEM Discover)
Magnetic Stirrer Hotplate
Rotary Evaporator
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
Chromatography column
Step-by-Step Procedure
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add ethyl 2-aminopyrazine-5-carboxylate (1.0 mmol, 167 mg).
Reagent Addition: Add absolute ethanol (5 mL) to the vial and stir to dissolve the starting material. To this solution, add 2-bromo-1,1-diethoxyethane (1.2 mmol, 236 mg, 0.18 mL) followed by concentrated hydrochloric acid (0.1 mL).
Microwave Irradiation (Cyclization): Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 120°C for 20 minutes with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Bromination: After cooling the reaction mixture to room temperature, add N-Bromosuccinimide (NBS) (1.1 mmol, 196 mg) to the vial.
Microwave Irradiation (Bromination): Reseal the vial and irradiate the mixture at 80°C for an additional 10 minutes.
Work-up: After cooling, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
Extraction: To the residue, add ethyl acetate (20 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL) to neutralize the acid. Transfer the mixture to a separatory funnel and shake well.
Separation: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Reaction Parameters Summary
Parameter
Value
Cyclization Step
Microwave Power
As required to maintain temperature
Temperature
120°C
Time
20 minutes
Bromination Step
Microwave Power
As required to maintain temperature
Temperature
80°C
Time
10 minutes
Solvent
Absolute Ethanol
Stoichiometry
See Materials and Reagents table
Mechanism of Reaction
The synthesis proceeds through a two-step sequence within a one-pot protocol: initial cyclocondensation to form the imidazo[1,2-a]pyrazine core, followed by electrophilic bromination at the C3 position.
Diagram of the reaction mechanism:
Caption: Plausible reaction mechanism.
Causality behind Experimental Choices:
Microwave Irradiation: The use of microwave heating significantly accelerates the rate of both the cyclization and bromination steps, leading to shorter reaction times and often cleaner reaction profiles compared to conventional heating.[1]
2-Bromo-1,1-diethoxyethane: This acetal serves as a stable and easy-to-handle precursor for bromoacetaldehyde, which is generated in situ under acidic conditions.
Acid Catalyst: The acidic medium facilitates the hydrolysis of the acetal to the reactive aldehyde and also protonates the pyrazine nitrogen, activating it for the initial nucleophilic attack.
N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent, ideal for the electrophilic substitution on the electron-rich imidazo[1,2-a]pyrazine ring system. The C3 position is the most nucleophilic and therefore the most susceptible to electrophilic attack.
Characterization
The structure of the final product, ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate, should be confirmed by standard analytical techniques.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyrazine core, as well as the ethyl ester group (a quartet and a triplet).
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the heterocyclic system.
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product, along with the characteristic isotopic pattern for a bromine-containing compound.
Safety Precautions
2-Bromo-1,1-diethoxyethane: This reagent is flammable and an irritant. Handle with care in a fume hood, away from ignition sources.[2][3][4]
N-Bromosuccinimide (NBS): NBS is a corrosive solid and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.
Concentrated Hydrochloric Acid: This is a highly corrosive acid. Handle with extreme care, using appropriate gloves and eye protection.
Microwave Synthesizer: Always follow the manufacturer's instructions for the safe operation of the microwave reactor. Ensure that the reaction vial is properly sealed to prevent pressure buildup and potential explosions.
Conclusion
This application note provides a comprehensive and detailed protocol for the microwave-assisted synthesis of ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate. The use of microwave irradiation offers a rapid and efficient method for the preparation of this valuable synthetic intermediate. The described procedure, coupled with the mechanistic insights and safety precautions, should enable researchers in the field of medicinal and organic chemistry to successfully synthesize this compound for their research endeavors.
References
2-bromo-1,1-diethoxyethane - ECHA CHEM. (2017, May 8). Retrieved from [Link]
Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica, 2016, 8(1):148-152.
Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 2018, 130:55.
One‐pot synthesis of 3‐bromoimidazopyridines. (n.d.).
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11).
Synthesis of imidazo[1,2-a]pyridines. (n.d.).
Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. (2006).
Improving yield of ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate synthesis
This technical guide details the optimization of ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate synthesis. It is designed for researchers encountering yield or purity issues during the bromination of the imidazo[1,2-a...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the optimization of ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate synthesis. It is designed for researchers encountering yield or purity issues during the bromination of the imidazo[1,2-a]pyrazine scaffold.
Technical Support Center: Imidazo[1,2-a]pyrazine Synthesis
Topic: Optimization of C3-Bromination for Ethyl Imidazo[1,2-a]pyrazine-6-carboxylate
Core Reaction: Electrophilic Aromatic Substitution (SEAr) using N-Bromosuccinimide (NBS).
Module 1: Critical Reaction Parameters
Q: What is the mechanistic basis for the regioselectivity in this reaction?A: The imidazo[1,2-a]pyrazine scaffold consists of an electron-rich imidazole ring fused to an electron-deficient pyrazine ring. Electrophilic aromatic substitution (SEAr) occurs preferentially at the C3 position of the imidazole ring.
Why C3? Attack at C3 generates a resonance-stabilized intermediate (sigma complex) that maintains the aromaticity of the six-membered pyrazine ring. Attack at C2 or the pyrazine ring disrupts aromaticity or places positive charges on destabilizing nitrogen atoms.
Impact of the C6-Ester: The ethyl carboxylate at C6 is an electron-withdrawing group (EWG). While it deactivates the overall system slightly compared to the parent heterocycle, it does not alter the regioselectivity. It may, however, require slightly longer reaction times or polar solvents compared to unsubstituted analogs.
Q: My yield is stuck at 40-50%. What are the primary yield-limiting factors?A: Low yields in this specific transformation typically stem from three root causes:
Solvent Choice & Solubility: The starting material (ethyl imidazo[1,2-a]pyrazine-6-carboxylate) can exhibit poor solubility in non-polar solvents.
Over-Bromination: Excess NBS or high temperatures can lead to poly-bromination (though less common with the deactivated C6-ester).
Hydrolysis: The ethyl ester is susceptible to hydrolysis if the reaction solvent is "wet" or if the workup is too basic/acidic.
Module 2: Protocol Optimization & Troubleshooting
Q: Which solvent system provides the highest conversion?A:Acetonitrile (MeCN) or DMF are the gold standards.
Recommendation: Start with MeCN at 0°C. It offers a balance of solubility and easy removal.
If Solubility Fails: Switch to DMF . However, DMF is harder to remove and may require an aqueous crash-out workup which risks ester hydrolysis.
Avoid: Ethanol/Methanol (risk of transesterification or side reactions with NBS) and DCM (often poor solubility for this specific salt/ester).
Q: How do I prevent the formation of byproducts?A: Follow this stoichiometry and temperature ramp strictly:
Q: The reaction is complete by TLC, but I lose mass during workup. How do I purify?A: The product often has amphoteric properties due to the basic pyrazine nitrogens and the ester.
Quench: Do not just evaporate. Add 5% aqueous
(sodium thiosulfate) to quench unreacted bromine/NBS.
Extraction: Extract with EtOAc. Crucial: The pH of the aqueous layer must be neutral (pH 7-8). If too acidic, the product stays in the water (protonated pyridine-like nitrogen). If too basic, the ester hydrolyzes.
Purification: Recrystallization from Ethanol/Heptane is superior to column chromatography for scale-up, as silica gel can sometimes cause streakiness or degradation of the ester.
Q: I see no reaction after 4 hours. What now?A: The C6-ester deactivation might be significant.
Heat: Warm to 45-50°C. Do not exceed 60°C to protect the ester.
Catalysis: Add 5 mol% Acetic Acid. This activates the NBS, accelerating the electrophilic attack.
Q: I am getting a mixture of mono- and di-brominated products.A: This indicates a concentration "hotspot."
Fix: Dissolve NBS in a separate volume of solvent and add it dropwise over 20 minutes to the stirring substrate solution at 0°C.
Visualizing the Optimization Workflow
The following diagram illustrates the logical flow for optimizing the synthesis based on observed experimental outcomes.
Caption: Decision tree for troubleshooting yield issues in the bromination of imidazo[1,2-a]pyrazine-6-carboxylate.
References
Regioselective Functionalization of Imidazo[1,2-a]pyrazine:
Detailed mechanistic insight into why C3 is the preferred site for electrophilic substitution.
Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold.
General Bromination Protocols for Imidazo-fused Systems:
Standard protocols using NBS and solvent effects on yield.
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines.
Synthesis of Ethyl Imidazo[1,2-a]pyridine Carboxylates:
Homologous series synthesis providing baseline conditions for the pyrazine analog.
Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines.
Optimization
Purification methods for ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate
Welcome to the Application Support Knowledge Base for heterocyclic compound purification. This guide is designed for discovery chemists and process scientists working with imidazo[1,2-a]pyrazine pharmacophores.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Knowledge Base for heterocyclic compound purification. This guide is designed for discovery chemists and process scientists working with imidazo[1,2-a]pyrazine pharmacophores.
The bromination of the imidazo[1,2-a]pyrazine core is a critical functionalization step in drug discovery, particularly for generating handles for downstream Suzuki or Buchwald-Hartwig cross-coupling reactions. However, isolating ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate (CAS 1607829-61-7)[1] presents distinct chromatographic challenges due to the electronic properties of the heterocycle and the reactivity of the brominating agents.
Impurity Profiling & Quantitative Data
Before initiating purification, it is crucial to understand the physicochemical landscape of your crude mixture. The addition of a heavy, lipophilic bromine atom alters both the retention factor (
) and the partition coefficient () of the molecule.
Table 1: Physicochemical Profile of the Crude Mixture Components
Note:
and cLogP values are representative heuristics for normal-phase silica (Hexanes/EtOAc).
Understanding why impurities form dictates how we remove them. The imidazo[1,2-a]pyrazine core is highly electron-rich at the imidazole ring. Electrophilic aromatic substitution occurs most rapidly at the C-3 position due to the stabilization of the Wheland intermediate. However, literature indicates that attempts to functionalize this core via bromination can result in inseparable mixtures of dibrominated regioisomers if the equivalents of N-Bromosuccinimide (NBS) or reaction temperatures are not strictly controlled[2].
Reaction pathways for the bromination of the imidazo[1,2-a]pyrazine core.
Troubleshooting FAQs
Q1: My crude NMR shows a massive peak around 2.7 ppm. How do I remove this before chromatography?A: The peak at ~2.7 ppm (singlet, 4H) corresponds to succinimide, the byproduct of NBS. Loading crude mixtures heavily contaminated with succinimide onto a silica column causes peak tailing and degrades resolution.
Solution: Succinimide is highly water-soluble. Perform a rigorous aqueous workup using a mild basic wash (e.g., saturated NaHCO
) followed by multiple water washes. Do not rely on chromatography to remove succinimide.
Q2: I am observing ester hydrolysis (formation of the carboxylic acid) during my workup. How can I prevent this?A: The pyrazine ring is strongly electron-withdrawing, which activates the C-6 ethyl ester toward nucleophilic attack. If you quench your reaction with strong bases like NaOH or Na
CO to neutralize HBr, you will hydrolyze the ester.
Solution: Always quench with saturated aqueous NaHCO or phosphate buffer (pH 7.4). Keep the workup temperature below 20 °C.
Q3: My 3-bromo product and the unbrominated starting material are co-eluting. How do I resolve them?A: The addition of the bromine atom decreases the basicity of the imidazopyrazine core and increases its lipophilicity. Therefore, the 3-bromo product will elute faster than the starting material on normal-phase silica. If they co-elute in Hexanes/EtOAc, the solvent system is likely too polar, causing both to run near the solvent front.
Solution: Lower the polarity of your starting gradient (e.g., start at 10% EtOAc in Hexanes). Alternatively, switch to a DCM/MeOH system (starting at 100% DCM to 2% MeOH), which often provides orthogonal selectivity for heterocyclic amines.
Q4: I have dibrominated impurities that I cannot separate via normal-phase silica. What is the next step?A: Dibrominated regioisomers (e.g., 2,3-dibromo or 3,5-dibromo) have nearly identical
values to the mono-brominated product on silica[2].
Solution: You must transition to Reverse-Phase Preparative HPLC (RP-HPLC). The extra bromine atom significantly increases the hydrophobic surface area, allowing a C18 column to easily resolve the mono-bromo (elutes earlier) from the di-bromo (elutes later).
Causality: Quenching with thiosulfate destroys residual electrophilic bromine, preventing over-bromination during solvent evaporation. Mild bicarbonate neutralizes HBr without hydrolyzing the ester.
Dilute the crude reaction mixture (typically in DMF or MeCN) with 10 volumes of Ethyl Acetate (EtOAc).
Wash the organic layer with 3 volumes of 10% aqueous Na
SO (Sodium thiosulfate) to quench unreacted NBS.
Wash with 3 volumes of saturated aqueous NaHCO
.
Wash with 3 volumes of deionized water (repeat 3 times to fully partition succinimide and DMF into the aqueous phase).
Wash with 1 volume of brine, dry over anhydrous Na
SO, and concentrate in vacuo.
Self-Validation Check: Spot the discarded aqueous layer on a TLC plate. Elute with 100% EtOAc and stain with KMnO
. A bright yellow spot against the purple background confirms the successful extraction of succinimide into the aqueous phase. The UV-active target compound should be absent.
Protocol B: Normal-Phase Flash Chromatography
Causality: Gradient elution ensures that the highly lipophilic dibrominated species elute first, followed by the target, leaving the polar unreacted starting material on the column longer.
Dry-load the concentrated crude onto Celite (1:2 ratio of crude to Celite by weight) to prevent band-broadening caused by poor solubility.
Equilibrate a high-performance silica column (e.g., 20 µm spherical silica) with 100% Hexanes.
Run a gradient from 0% to 50% EtOAc in Hexanes over 10 column volumes (CV).
Collect fractions based on UV absorption at 254 nm.
Self-Validation Check: Perform LC-MS on the collected fractions. The target compound will display a distinct isotopic pattern (M and M+2 peaks of equal intensity at m/z 270 and 272) indicative of a single bromine atom. Dibrominated impurities will show a 1:2:1 triplet pattern at m/z 348, 350, 352.
Purification Workflow Decision Tree
Step-by-step purification workflow for isolating the 3-bromo target compound.
References
Title: 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion
Source: National Institutes of Health (NIH) / PubMed Central
URL: [Link]
Overcoming solubility issues of imidazo[1,2-a]pyrazine esters
A Guide to Overcoming Solubility Challenges in Research and Development Welcome to the technical support center for imidazo[1,2-a]pyrazine ester derivatives. This guide is designed for researchers, medicinal chemists, an...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Overcoming Solubility Challenges in Research and Development
Welcome to the technical support center for imidazo[1,2-a]pyrazine ester derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility hurdles with this important class of heterocyclic compounds. As Senior Application Scientists, we have compiled our field-proven insights and troubleshooting strategies to help you navigate these challenges effectively.
Part 1: Foundational Understanding & Initial Troubleshooting
This section addresses the most common initial questions and provides a systematic approach to diagnosing and solving basic solubility issues.
FAQ 1: My imidazo[1,2-a]pyrazine ester has very low solubility in common aqueous buffers. Why is this happening and what should be my first step?
Answer:
This is a frequently encountered issue. The imidazo[1,2-a]pyrazine core is a planar, aromatic system that is inherently hydrophobic. The addition of an ester functional group, especially if it's a simple alkyl ester, often increases the molecule's lipophilicity and crystal lattice energy, leading to poor aqueous solubility. High lattice energy means that strong intermolecular forces hold the compound together in a solid state, making it difficult for solvent molecules to break them apart.
Your first step should be a systematic characterization of the compound's physicochemical properties. Do not proceed with complex formulation strategies without this baseline data.
Workflow for Initial Solubility Assessment
Caption: Initial workflow for diagnosing solubility issues.
Protocol 1: Preliminary pH-Solubility Screening
Preparation: Prepare a series of buffers (e.g., 0.1 M citrate, phosphate) with pH values ranging from 2.0 to 8.0.
Equilibration: Add an excess amount of your solid compound to a known volume (e.g., 1 mL) of each buffer in a separate vial. Ensure enough solid is present that it doesn't fully dissolve.
Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
Separation: Separate the undissolved solid from the solution using centrifugation (e.g., 15,000 rpm for 15 minutes) followed by careful collection of the supernatant. Filtration through a 0.22 µm syringe filter can also be used, but be cautious of potential compound adsorption to the filter material.
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, typically HPLC-UV or LC-MS.
Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.
Part 2: Intermediate Strategies for Solubility Enhancement
If basic troubleshooting doesn't yield the desired solubility for your in vitro or in vivo experiments, the next step is to employ more advanced, yet common, formulation strategies.
FAQ 2: Adjusting pH didn't significantly improve solubility. What co-solvents are recommended for imidazo[1,2-a]pyrazine esters, and how should I approach screening?
Answer:
When pH modification is insufficient, using co-solvents is a standard and effective approach. Co-solvents work by reducing the polarity of the aqueous medium, which lowers the energy required to solvate a lipophilic compound. For imidazo[1,2-a]pyrazine esters, we recommend starting with pharmaceutically acceptable co-solvents.
Recommended Starting Co-solvents:
DMSO (Dimethyl sulfoxide): Excellent solubilizing power, but can be toxic. Primarily for in vitro use.
PEG 400 (Polyethylene glycol 400): A common, low-toxicity vehicle for both in vitro and in vivo studies.
Ethanol: Often used in combination with other solvents.
Propylene Glycol (PG): Another widely used, low-toxicity solvent.
Solutol® HS 15 (Macrogol 15 hydroxystearate): A non-ionic solubilizer and emulsifier that can be very effective.
Data-Driven Co-solvent Selection
Your screening should be systematic. A "grid" approach is often most efficient. Below is an example of how to structure and present the results of a binary co-solvent screen.
Table 1: Example Co-solvent Solubility Data for Compound XYZ-ester
Co-solvent System (v/v %)
Aqueous Buffer (PBS, pH 7.4)
10% PEG 400 in PBS
20% PEG 400 in PBS
10% Ethanol in PBS
Solubility (µg/mL)
0.5 ± 0.1
15.2 ± 1.1
45.8 ± 3.5
8.9 ± 0.7
Fold Increase
1x
~30x
~92x
~18x
This table clearly demonstrates the significant, concentration-dependent improvement in solubility with PEG 400.
FAQ 3: My compound is an ester. Is hydrolysis a concern when using co-solvents or adjusting pH?
Answer:
Absolutely. Ester hydrolysis is a critical stability concern. The ester functional group can be labile, especially at pH values above 7.0 or below 3.0. The presence of certain co-solvents can also influence the rate of hydrolysis.
It is mandatory to run a parallel stability study alongside your solubility screens.
Protocol 2: Concurrent Stability Assessment
Preparation: Prepare your compound in the most promising solubility-enhancing vehicles identified in your screen (e.g., 20% PEG 400 in PBS).
Incubation: Store aliquots of these solutions at relevant temperatures (e.g., 4°C, 25°C, and 37°C).
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
Analysis: Analyze the samples by HPLC. The primary goal is to quantify the parent ester compound and look for the appearance of the corresponding carboxylic acid peak (the hydrolysis product).
Evaluation: Calculate the percentage of the parent compound remaining at each time point. A loss of >5-10% within the typical experiment duration may indicate an unacceptable level of instability.
Caption: Decision logic for co-solvent selection.
Part 3: Advanced Formulation Strategies
When standard co-solvents are insufficient or unsuitable (e.g., for high-dose in vivo studies), more advanced formulation techniques are required.
FAQ 4: Co-solvents provide a modest increase, but I need much higher concentrations for my animal studies. What should I try next?
Answer:
This is a common scenario pushing researchers towards enabling formulations. Two highly effective strategies for significant solubility enhancement are the use of cyclodextrins and the preparation of amorphous solid dispersions.
1. Cyclodextrin-Based Formulations:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate hydrophobic guest molecules, like your imidazo[1,2-a]pyrazine ester, forming an inclusion complex that has significantly higher aqueous solubility.
Recommended Cyclodextrins:
HP-β-CD (Hydroxypropyl-β-cyclodextrin): Widely used in parenteral formulations due to its high water solubility and low toxicity.
SBE-β-CD (Sulfobutylether-β-cyclodextrin, Captisol®): Anionic derivative with excellent solubilizing capacity, particularly for weakly basic drugs.
Stock Solutions: Prepare concentrated aqueous stock solutions of HP-β-CD and SBE-β-CD (e.g., 40% w/v).
Serial Dilutions: Create a series of cyclodextrin dilutions in your desired buffer (e.g., from 1% to 40%).
Equilibration: Add an excess of your compound to each cyclodextrin solution.
Analysis: Follow steps 3-6 from Protocol 1 (Preliminary pH-Solubility Screening).
Phase-Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship (AL-type) is ideal and indicates a 1:1 complex formation, simplifying formulation development.
2. Amorphous Solid Dispersions (ASDs):
If your compound is highly crystalline (indicated by a sharp melting point in DSC), its crystal lattice energy may be the primary barrier to dissolution. An ASD converts the compound into a high-energy, amorphous state by dispersing it within a polymer matrix. This amorphous form dissolves much more readily than the stable crystalline form.
Common Polymers: PVP (Polyvinylpyrrolidone), HPMC-AS (Hypromellose acetate succinate), Soluplus®.
Preparation Methods: Spray drying or hot-melt extrusion. This is an advanced technique often requiring specialized equipment.
This strategy is typically reserved for compounds advancing towards clinical development but can be explored at the late-preclinical stage if severe solubility issues are a roadblock.
References
Title: Strategies to Address Poor Aqueous Solubility in Drug Discovery and Development
Source: Nature Reviews Drug Discovery
URL: [Link]
Title: The imidazo[1,2-a]pyrazine scaffold: a versatile framework in modern medicinal chemistry
Source: RSC Medicinal Chemistry
URL: [Link]
Title: Cosolvents and Cosolvency
Source: Encyclopedia of Pharmaceutical Science and Technology
URL: [Link]
Title: Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists
Source: American Pharmacists Association
URL
Title: Cyclodextrins
Source: Chemical Reviews
URL: [Link]
Title: Amorphous Solid Dispersions: Theory and Practice
Source: John Wiley & Sons
URL: [Link]
Optimization
Technical Support Center: Minimizing Debromination in Cross-Coupling Reactions
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging side r...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging side reaction of debromination. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve issues in your experiments, ensuring the integrity and yield of your desired products.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is dedicated to tackling concrete problems observed during experimentation. We dissect the symptoms, identify the root causes, and propose validated solutions.
Issue 1: My Suzuki-Miyaura coupling reaction is producing a significant amount of the debrominated (Ar-H) byproduct. What are the primary causes and how can I mitigate this?
The formation of a debrominated byproduct, also known as hydrodehalogenation, is a frequent obstacle in palladium-catalyzed cross-coupling reactions.[1][2] This occurs when a palladium-hydride (Pd-H) species is generated in the catalytic cycle, which then reductively eliminates with the aryl group to form Ar-H instead of the desired Ar-Nu product.[2][3] Several factors can promote the formation of this Pd-H intermediate.
Primary Causes & Recommended Solutions:
Potential Cause
Proposed Solution & Rationale
Aggressive Base
Switch to a milder or more sterically hindered base. Strong, nucleophilic bases (e.g., NaOH, NaOtBu) can facilitate the formation of Pd-H species. Weaker inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often effective for the coupling while minimizing debromination.[2] Cesium fluoride (CsF) has also been reported to be effective in minimizing side products.[4]
High Reaction Temperature
Lower the reaction temperature. Elevated temperatures can accelerate the rate of debromination and lead to the thermal decomposition of reagents, which can generate hydride sources.[1][2][5] It is advisable to run the reaction at the lowest temperature that allows for efficient conversion to the desired product.
Choice of Ligand
Screen different phosphine ligands. Electron-rich and bulky ligands can sometimes favor the reductive elimination that leads to debromination.[1] While bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be excellent for activating challenging substrates, they may also promote hydrodehalogenation.[6] Consider screening less electron-donating or less bulky ligands.
Solvent Effects
Utilize aprotic solvents. Protic solvents like water and alcohols can act as a source of protons or hydrides, potentially facilitating debromination.[4] Aprotic solvents such as toluene, dioxane, or THF are generally preferred to minimize these potential proton sources.[1]
Presence of Hydride Sources
Ensure all reagents and solvents are anhydrous and of high purity. Impurities or reaction components that can act as hydride donors will contribute to debromination.[1]
Issue 2: I am observing significant debromination when working with electron-rich or sterically hindered aryl bromides. Why is this happening and what adjustments should I make?
Electron-rich aryl halides can be particularly susceptible to hydrodehalogenation.[6] This is often due to a slower rate of reductive elimination of the desired product from the palladium(II) intermediate, which allows more time for competing side reactions like debromination to occur. Steric hindrance can similarly disfavor the desired coupling pathway.
Strategies for Challenging Substrates:
Ligand Selection is Critical: For sterically demanding substrates, the use of specialized, bulky phosphine ligands is often necessary to promote the desired C-C bond formation.[7] However, as mentioned, these can also sometimes increase debromination. A careful screening of ligands is paramount. Consider ligands known to accelerate reductive elimination, such as those from the Buchwald-Hartwig family (e.g., SPhos, XPhos, RuPhos).[6]
Optimize Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can be beneficial. High concentrations of active catalyst might lead to a higher rate of side reactions.
Consider a Different Coupling Partner: If possible, using a more reactive coupling partner (e.g., an organozinc reagent in a Negishi coupling) might accelerate the transmetalation step and outcompete the debromination pathway.[6]
Issue 3: My reaction work-up seems to be causing product degradation, potentially through debromination. Is this possible and how can I prevent it?
Yes, work-up procedures can sometimes lead to debromination, especially if residual palladium catalyst is present.[2] Acidic or basic conditions during aqueous work-up, particularly in the presence of a remaining active catalyst, can facilitate the cleavage of the C-Br bond.
Recommendations for Work-up:
Thorough Quenching: Ensure the reaction is fully quenched to deactivate the catalyst before proceeding with the work-up.
Neutral pH: If your product is stable under neutral conditions, aim to keep the pH of your aqueous washes as close to neutral as possible.
Test Product Stability: It is always a good practice to test the stability of your purified product under the planned work-up conditions on a small scale to rule out any degradation.[2]
Frequently Asked Questions (FAQs)
This section provides answers to broader, more conceptual questions about the mechanisms and principles governing debromination side reactions.
What is the general mechanism of debromination in palladium-catalyzed cross-coupling?
Debromination, or hydrodehalogenation, is a reductive process that competes with the desired cross-coupling pathway. The key intermediate responsible for this side reaction is a palladium-hydride (Pd-H) species.[2] The generally accepted mechanism involves the following steps:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (Ar-Br) to form a Pd(II) intermediate (Ar-Pd-Br).[3][7]
Formation of a Pd-H species: This can occur through various pathways, such as the reaction of the palladium complex with a base, solvent, or other hydride sources in the reaction mixture.[3]
Reductive Elimination of Ar-H: The aryl group and the hydride ligand on the palladium center undergo reductive elimination to form the debrominated arene (Ar-H) and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Caption: Competing catalytic cycles in cross-coupling reactions.
How does the choice of solvent influence the rate of debromination?
The solvent plays a multifaceted role in cross-coupling reactions.[8] In the context of debromination, its primary influence is as a potential source of protons or hydrides.
Protic Solvents (e.g., water, alcohols): These can directly participate in the formation of Pd-H species, especially in the presence of a base.[4]
Aprotic Polar Solvents (e.g., DMF, Dioxane): While generally preferred, some aprotic solvents can still promote debromination, potentially through decomposition at high temperatures or by influencing the stability of key intermediates.[9]
Aprotic Nonpolar Solvents (e.g., Toluene): These are often a good choice to minimize debromination as they are less likely to act as hydride donors.[9]
My starting material contains both a bromine and a chlorine atom. Can I selectively react at the bromine position without affecting the chlorine?
Yes, selective reaction at the C-Br bond in the presence of a C-Cl bond is a common and effective strategy.[2] The C-Br bond is weaker and therefore more reactive towards oxidative addition by palladium than the C-Cl bond.[2] This difference in reactivity allows for selective cross-coupling at the bromine position, leaving the chlorine atom intact for subsequent transformations if desired.
Experimental Protocols
Here we provide a general, step-by-step protocol for screening reaction conditions to minimize debromination. This should be adapted based on the specific substrates and reaction type.
Protocol: Systematic Screening to Minimize Debromination in a Suzuki-Miyaura Coupling
This protocol provides a starting point for optimizing a reaction where debromination is a significant side reaction.
1. Reagent Preparation:
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl bromide (1.0 eq.), the arylboronic acid (1.2 eq.), and the chosen base (2.0 eq.).
Add the Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the chosen ligand (e.g., SPhos, 4 mol%).[2]
Degas the solvent (e.g., toluene or dioxane) by sparging with argon for at least 30 minutes before adding it to the flask via syringe.
2. Reaction Execution:
Stir the reaction mixture at a reduced temperature to start (e.g., 80 °C).[1]
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) at regular intervals (e.g., every hour). Pay close attention to the formation of both the desired product and the debrominated byproduct.
If the reaction is sluggish, incrementally increase the temperature by 10-20 °C and continue monitoring.[2]
3. Work-up and Analysis:
Upon completion, cool the reaction to room temperature and quench with water.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
Analyze the crude product mixture by ¹H NMR or LC-MS to accurately quantify the ratio of the desired product to the debrominated byproduct.[1][2]
4. Optimization Matrix:
Use the results from your initial screen to design a matrix of experiments to further optimize the reaction conditions.
Caption: A logical workflow for troubleshooting debromination.
By systematically evaluating these key reaction parameters, you can identify a set of conditions that favors the desired cross-coupling pathway and minimizes the formation of the debrominated side product.
References
BenchChem. (2025). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
BenchChem. (2025). preventing debromination in Suzuki coupling of bromo-imidazoles.
BenchChem. (2025).
Johnson Matthey Catalysis & Chiral Technologies. Cross-Coupling Reactions Guide.
BenchChem. (2025). Effect of reaction temperature on 4-Bromobiphenyl coupling efficiency.
ChemRxiv.
Reddit. (2019).
PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
Technical Support Center: Optimizing Catalyst Loading for 3-Bromoimidazopyrazine Reactions
Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle to drop palladium catalyst loadings below 5–10 mol% when scaling up cross-coupling reactions involving the imidaz...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle to drop palladium catalyst loadings below 5–10 mol% when scaling up cross-coupling reactions involving the imidazo[1,2-a]pyrazine scaffold.
This guide is designed to move beyond basic troubleshooting. By understanding the mechanistic causality behind catalyst deactivation, you can implement self-validating protocols that maintain high turnover frequencies (TOF) even at ≤1.0 mol% Pd loading.
🔬 Troubleshooting & FAQs
Q1: Why do my Suzuki-Miyaura couplings with 3-bromoimidazo[1,2-a]pyrazine stall at 50% conversion unless I use 5-10 mol% Pd?The Causality: The imidazo[1,2-a]pyrazine core is highly electron-deficient and contains multiple Lewis basic nitrogen atoms. During the catalytic cycle, these nitrogen atoms competitively coordinate to the palladium center, forming stable, off-cycle Pd(II) 1[1]. This "catalyst poisoning" depletes the active Pd(0) concentration. High Pd loading brute-forces the reaction to completion by overwhelming this equilibrium, but it is inefficient and complicates downstream purification.
The Solution: Transition to a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., CyJohnPhos or XPhos). The massive steric bulk of these ligands creates a protective shield around the palladium center, physically preventing the multi-dentate coordination of the imidazopyrazine nitrogens while still allowing the oxidative addition of the highly polarized C3-Br bond[1].
Q2: How do I optimize the precatalyst to achieve ≤1 mol% loading?The Causality: Traditional precatalysts like Pd(PPh3)4 or Pd(dppf)Cl2 require in situ reduction, which often generates unreactive Pd black or multiple undefined Pd species, necessitating higher initial loadings to compensate for the loss of active catalyst.
The Solution: Utilize modern Buchwald precatalysts (e.g., XPhos Pd G3) or highly optimized 2[2]. G3 precatalysts undergo rapid, quantitative activation under mild basic conditions to generate exactly one equivalent of the active mono-ligated Pd(0)L species. Alternatively, maintaining Pd catalyst loadings of 1 mol% or less has been successfully demonstrated using Pd(OAc)2 in convergent cross-coupling of pharmaceutically relevant imidazo[1,2-a]pyrazines by carefully managing the ligand-to-metal ratio[2].
Q3: What is the optimal base and solvent system for minimizing protodeboronation while maintaining low Pd loading?The Causality: At low catalyst loadings, the turnover frequency must be maximized. If the transmetalation step is slow, the Pd(II) oxidative addition complex can undergo side reactions, and the boronic acid may undergo 3[3], starving the reaction of the coupling partner.
The Solution: Employ a biphasic solvent system such as 1,4-Dioxane/H2O (typically 4:1) with a mild but highly soluble base like Cs2CO3 or K3PO4. The cesium cation is particularly effective for imidazo[1,2-a]pyrazines; its large ionic radius enhances the solubility and reactivity of the active boronate complex, accelerating transmetalation and preventing the buildup of vulnerable Pd(II) intermediates[1].
The following table summarizes the causal relationship between ligand choice, catalyst loading, and reaction efficiency for 3-bromoimidazo[1,2-a]pyrazine cross-couplings.
Precatalyst / Pd Source
Ligand System
Base / Solvent
Pd Loading
Yield
Mechanistic Note
Pd(PPh3)4
None
Na2CO3 / Dioxane:H2O
10.0 mol%
45 - 65%
High N-coordination poisoning; poor longevity.
Pd(OAc)2
CyJohnPhos
Cs2CO3 / Dioxane
5.0 mol%
85%
Effective for sequential one-pot C-H functionalization[1].
Pd(OAc)2
Dual-Ligand
KOH / Amyl Alcohol
≤1.0 mol%
88%
High functional group tolerance for N-heterocycles[2].
XPhos Pd G3
XPhos
K3PO4 / Dioxane:H2O
1.0 mol%
>92%
Rapid activation; steric shielding prevents off-cycle states.
⚙️ Standard Operating Procedure: Low-Loading (1 mol%) Suzuki-Miyaura Workflow
Self-Validating Principle: This protocol utilizes a visual color change (precatalyst activation) and strict atmospheric control to ensure the active Pd(0) species is generated and preserved, validating the system's integrity before applying heat.
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromoimidazo[1,2-a]pyrazine (1.0 equiv, 1.0 mmol) and the selected arylboronic acid (1.2 equiv, 1.2 mmol).
Catalyst Loading: Add XPhos Pd G3 (0.01 mmol, 1.0 mol%) and supplemental XPhos ligand (0.01 mmol, 1.0 mol%). Critical Step: The 1:1 Pd:Ligand ratio is mechanistically required to favor the active mono-ligated Pd(0)L species.
Atmosphere Exchange: Seal the flask with a septum. Evacuate and backfill with ultra-high purity Nitrogen (N2) three times to prevent oxidative catalyst degradation.
Solvent Introduction: Syringe in 4.0 mL of anhydrous 1,4-Dioxane and 1.0 mL of degassed, deionized H2O.
Activation & Heating: Stir at room temperature for 5 minutes. A visual color shift from yellow/brown to a homogeneous pale yellow/orange indicates successful generation of the active Pd(0) species. Heat the reaction mixture to 80 °C in a pre-heated oil bath for 4-6 hours.
Reaction Monitoring: Monitor via LC-MS. The massive steric bulk of XPhos prevents product inhibition, allowing the reaction to reach >95% conversion without stalling[4].
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo.
Technical Support Center: Separation of 3-Bromo- and 6-Bromo-Imidazo[1,2-a]pyrazine
Welcome to the dedicated support center for resolving one of the more nuanced challenges in heterocyclic chemistry: the separation and characterization of 3-bromo- and 6-bromo-imidazo[1,2-a]pyrazine regioisomers. This gu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated support center for resolving one of the more nuanced challenges in heterocyclic chemistry: the separation and characterization of 3-bromo- and 6-bromo-imidazo[1,2-a]pyrazine regioisomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter this common, yet often frustrating, purification challenge. We will move beyond simple protocols to explain the underlying principles that govern a successful separation, empowering you to troubleshoot effectively and ensure the structural integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 3-bromo and 6-bromo-imidazo[1,2-a]pyrazine isomers so challenging?
Separating these regioisomers is difficult due to their very similar physical and chemical properties. Both molecules have the same molecular weight and elemental composition. The primary difference lies in the position of the bromine atom on the imidazopyrazine core, which results in only a subtle difference in polarity and molecular dipole moment. This similarity makes them behave almost identically in many common separation systems, leading to co-elution or, at best, poor resolution.
Q2: Which chromatographic technique is generally most effective for this separation?
For preparative scale, normal-phase flash column chromatography on silica gel is the most common and cost-effective method. However, achieving baseline separation requires careful optimization of the mobile phase. For analytical and small-scale preparative work, High-Performance Liquid Chromatography (HPLC), particularly using a normal-phase column (e.g., silica, diol, or cyano-bonded phases), often provides superior resolution.[1][2]
Q3: How can I definitively identify which fraction contains the 3-bromo and which contains the 6-bromo isomer after separation?
The most reliable method for unambiguous identification is 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is ideal. For the 3-bromo isomer, you will not observe a correlation between the proton at C2 and the carbon at C5. For the 6-bromo isomer, such a correlation is typically absent, but other long-range couplings will differ.
NOESY (Nuclear Overhauser Effect Spectroscopy): For the 3-bromo isomer, an NOE may be observed between the proton at C2 and the proton at C8. For the 6-bromo isomer, the proton at C5 will show an NOE to the proton at C8.
13C NMR: While subtle, the chemical shifts of the carbons, particularly those adjacent to the bromine atom and the nitrogens, will differ between the two isomers.[5]
Chemical derivatization followed by X-ray crystallography can also provide absolute structural proof, but this is a more time-consuming approach.
Q4: Is one isomer expected to elute before the other in normal-phase chromatography?
Yes. In normal-phase chromatography (e.g., silica gel), the less polar compound elutes first. The 3-bromo-imidazo[1,2-a]pyrazine is generally considered to be slightly less polar than the 6-bromo-imidazo[1,2-a]pyrazine . Therefore, you should expect the 3-bromo isomer to have a higher Rf value on TLC and elute earlier from the column. The greater polarity of the 6-bromo isomer can be attributed to the bromine atom's position relative to the pyrazine nitrogens, which can create a slightly larger net dipole moment.
This section addresses common problems encountered during the preparative separation of 3- and 6-bromo-imidazo[1,2-a]pyrazine mixtures using silica gel flash chromatography.
Problem: My isomers are co-eluting or show very poor separation (overlapping spots on TLC).
Probable Cause 1: Incorrect Mobile Phase Polarity. The most common issue is a solvent system that is either too polar (high Rf for both spots) or not polar enough (low Rf for both spots). The "separation window" for these isomers is often very narrow.
Solution 1: Systematic Solvent Optimization.
Start with a non-polar solvent like Hexanes or Heptane and a slightly more polar solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Run TLC plates with a range of solvent ratios (e.g., 9:1, 8:2, 7:3 Hexanes:EtOAc). The goal is to find a ratio where the lower spot has an Rf of ~0.2-0.3, which often maximizes the separation factor (ΔRf).
Consider a three-component system. Adding a small amount of a third solvent, like methanol (MeOH) or triethylamine (TEA, if your compounds are basic and showing tailing), can sometimes dramatically improve selectivity. A common starting point could be DCM with 0-5% MeOH.
Probable Cause 2: Column Overloading. Applying too much crude material to the column relative to its size is a frequent cause of poor separation.
Solution 2: Adhere to Loading Guidelines.
For flash chromatography, a general rule is to load no more than 1-5% of the silica gel mass (e.g., for a 40g silica column, load 400 mg to 2 g of crude material).
For difficult separations like this one, it is critical to stay at the lower end of this range (1-2%).
Probable Cause 3: Improper Sample Loading Technique. Loading the sample dissolved in a strong solvent can cause the separation to fail before it even begins.
Solution 3: Use Dry Loading.
Dissolve your crude mixture in a minimal amount of a strong solvent (like DCM or MeOH).
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
Carefully evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.
Gently load this powder onto the top of your packed column. This ensures the sample starts as a very narrow band.
Problem: The spots on the TLC plate are streaking or "tailing."
Probable Cause: Compound-Silica Interaction. The nitrogen atoms in the imidazopyrazine ring are basic and can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing.
Solution: Add a Basic Modifier.
Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine into your mobile phase. This will compete for the acidic sites on the silica, resulting in more symmetrical, "spot-like" peaks and improved resolution.
Problem: The separation looks good on TLC, but fails on the column.
Probable Cause: Column Packing and Equilibration. A poorly packed column with channels or cracks will ruin any separation. Likewise, failing to properly equilibrate the column can lead to inconsistent results.
Solution: Best Practices for Column Packing.
Pack the column as a slurry. Mix the silica gel with your initial, least polar mobile phase and pour it into the column. Use pressure to pack it firmly and evenly.
Equilibrate thoroughly. Before loading your sample, flush the packed column with at least 3-5 column volumes of the starting mobile phase. This ensures the stationary phase is fully conditioned.
Visualizing the Workflow & Troubleshooting Logic
To aid in experimental planning, the following diagrams outline a standard workflow for separation and a decision tree for troubleshooting common issues.
Caption: General workflow for the separation and identification of imidazopyrazine regioisomers.
Caption: Decision tree for troubleshooting poor chromatographic separation.
This protocol is a robust starting point. Adjustments will likely be necessary based on your specific crude material and lab conditions.
TLC Analysis:
Prepare several TLC chambers with varying ratios of Hexanes:Ethyl Acetate (e.g., 8:2, 7:3, 6:4) and Dichloromethane:Methanol (e.g., 98:2, 95:5).
Spot your crude mixture on silica gel TLC plates and develop.
Identify the solvent system that provides the best separation between the two spots, aiming for a lower spot Rf of ~0.2-0.3. Note this optimal ratio.
Column Preparation:
Select a glass column and silica gel (230-400 mesh) appropriate for your sample size (aim for a 50:1 to 100:1 ratio of silica:crude material by weight).
Prepare a slurry of the silica gel in the initial, most non-polar mobile phase identified from your TLC analysis.
Pour the slurry into the column and use gentle air pressure to pack a firm, level bed.
Sample Loading (Dry Method):
Dissolve the crude product in a minimal volume of DCM or other suitable solvent.
Add 2-3x the mass of silica gel and concentrate to dryness on a rotary evaporator to obtain a free-flowing powder.
Carefully add the silica-adsorbed sample to the top of the packed column bed, creating a thin, even layer.
Elution and Fractionation:
Begin eluting with the optimized mobile phase. If a gradient is needed, start with a less polar mixture and gradually increase the polarity.
Collect fractions of a consistent volume.
Monitor the fractions by TLC, spotting every few tubes on a single plate to track the elution profile.
Post-Processing:
Group the fractions containing each pure isomer based on the TLC analysis.
Combine the pure fractions for each isomer and remove the solvent under reduced pressure.
Obtain the mass of each purified isomer and proceed to characterization (NMR, MS) to confirm identity and purity.
Reference Data Table
The following table provides typical chromatographic and spectroscopic data. Actual values may vary based on specific instrumentation and conditions.
Chemical shifts will differ, particularly for protons on the pyrazine ring (H-2, H-3, H-5, H-8).
Key HMBC Correlation
Absence of correlation between H-2 and C-5
Will show a different pattern of long-range correlations than the 3-bromo isomer.
References
Google Patents. (n.d.). Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Retrieved March 3, 2026, from [Link]
Royal Society of Chemistry. (n.d.). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. Retrieved March 3, 2026, from [Link]
Google Patents. (n.d.). Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
ResearchGate. (2023, November 28). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. Retrieved March 3, 2026, from [Link]
ScienceDirect. (n.d.). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Retrieved March 3, 2026, from [Link]
PMC. (n.d.). 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. Retrieved March 3, 2026, from [Link]
ConnectSci. (1984, June 1). Imidazo[1,2-a]pyrazine, bromo and methoxy derivatives: a 13C N.M.R. determination applied to nucleophilic substitution studies. Retrieved March 3, 2026, from [Link]
PubMed. (2021, June 21). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. Retrieved March 3, 2026, from [Link]
Semantic Scholar. (2021, May 11). Design, synthesis, and evaluation of peptide‐imidazo[1,2‐a]pyrazine bioconjugates as potential bivalent inhibitors of the Vi. Retrieved March 3, 2026, from [Link]
SpectraBase. (n.d.). 6-bromo-8-ethoxyimidazo[1,2-a]pyrazine. Retrieved March 3, 2026, from [Link]
MDPI. (2019, November 15). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Retrieved March 3, 2026, from [Link]
PubMed. (2007, March 15). Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography. Retrieved March 3, 2026, from [Link]
ResearchGate. (2019, May 16). Electrochemical Synthesis of 3‐Bromoimidazo[1,2‐a]pyridines Directly from 2‐Aminopyridines and alpha‐Bromoketones. Retrieved March 3, 2026, from [Link]
TSI Journals. (2017, September 22). Chromatographic Separation of Pesticides from Various Chemical Classes. Retrieved March 3, 2026, from [Link]
PubMed. (2018, September 13). Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. Retrieved March 3, 2026, from [Link]
Chromedia. (n.d.). How to select a technique. Retrieved March 3, 2026, from [Link]
Technical Support Center: Stability and Handling of Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate in Basic Conditions
Welcome to the Technical Support Center for heterocyclic building blocks. As a Senior Application Scientist, I frequently receive inquiries regarding the stability of ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate (CA...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for heterocyclic building blocks. As a Senior Application Scientist, I frequently receive inquiries regarding the stability of ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate (CAS: 1607829-61-7). This molecule is a highly versatile intermediate used in the synthesis of kinase inhibitors and anti-parasitic agents[1]. However, its unique electronic structure demands precise handling, particularly under basic conditions.
Below is our comprehensive troubleshooting guide, designed to explain the mechanistic causality behind common experimental failures and provide self-validating protocols to ensure your success.
Troubleshooting FAQs
Q1: Why does my ethyl ester convert to a carboxylic acid during Suzuki-Miyaura cross-coupling?Cause: The imidazo[1,2-a]pyrazine core features two nitrogen atoms in the pyrazine ring that exert a strong electron-withdrawing inductive effect. This severely depletes electron density at the C6 position, rendering the adjacent ester carbonyl highly electrophilic. When subjected to standard aqueous Suzuki conditions (e.g.,
or at 80–100 °C), hydroxide ions rapidly attack the carbonyl, leading to irreversible saponification[2].
Solution: To preserve the ester, you must exclude water entirely. Switch to non-nucleophilic, anhydrous bases (e.g., or ) in strictly aprotic solvents like toluene or 1,4-dioxane[1].
Q2: LC-MS analysis shows a mass corresponding to a methyl ester, but I started with the ethyl ester. What happened?Cause: This is a classic case of base-catalyzed transesterification. If methanol is utilized as a co-solvent with a base, methoxide ions are generated in situ. Due to the highly activated nature of the C6-carbonyl, methoxide readily displaces the ethoxide leaving group. This is often mistaken for degradation if the mass shift (-14 Da) is not carefully analyzed.
Solution: Always match your alcoholic solvent to your ester (use ethanol for an ethyl ester) or eliminate alcoholic solvents entirely from your reaction matrix.
Q3: Is the 3-bromo position stable to strong bases?Cause: While the 3-bromo group is primarily intended for transition-metal-catalyzed cross-coupling, the electron-deficient core makes it susceptible to Nucleophilic Aromatic Substitution (SNAr). Strong, nucleophilic bases (like primary amines or alkoxides) at elevated temperatures can displace the bromide.
Solution: If amine bases are required for your workflow, opt for sterically hindered variants like DIPEA (N,N-Diisopropylethylamine) and monitor the reaction temperature closely to minimize SNAr side reactions.
Data Presentation: Stability Profile
The following table summarizes the quantitative stability of the C6-ester under various basic environments. Use this as a reference guide when designing your reaction conditions.
Base System
Solvent Matrix
Temp (°C)
Time (h)
Major Product Observed
Ester Intact (%)
1.0 M LiOH
THF / H₂O (1:1)
25
1
6-Carboxylic Acid
< 1%
1.0 M K₂CO₃
Toluene / EtOH / H₂O
80
2
6-Carboxylic Acid
~20%
K₂CO₃ (solid)
Methanol
60
4
Methyl Ester
0% (Ethyl)
K₃PO₄ (anhydrous)
Toluene
80
12
Ethyl Ester
> 95%
DIPEA
DMF
80
12
Ethyl Ester
> 98%
Experimental Protocols
Protocol 1: Chemoselective Suzuki Coupling (Preserving the C6-Ester)
This protocol utilizes anhydrous conditions to prevent saponification while successfully coupling at the C3-bromo position, a method frequently adapted from optimized anti-parasitic compound syntheses[1].
Preparation: In an oven-dried Schlenk flask, combine ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and anhydrous
(2.0 equiv).
Catalyst Addition: Add
(0.05 equiv) and (0.10 equiv).
Solvent: Purge the flask with argon for 5 minutes. Add strictly anhydrous, degassed toluene (0.2 M relative to the bromide).
Reaction: Heat the mixture to 80 °C under argon for 12 hours.
Self-Validation Check: Analyze an aliquot by LC-MS after 1 hour. If the free acid (M-28) is detected, water has contaminated the system. Discard, rigorously dry reagents, and restart.
Workup: Cool to room temperature, filter through a pad of Celite to remove the inorganic base and catalyst, and concentrate in vacuo. Purify via flash chromatography.
Protocol 2: Deliberate Saponification to the Carboxylic Acid
When the free acid is required for downstream amide coupling, a controlled saponification using lithium hydroxide is highly effective[2].
Dissolution: Dissolve ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate (1.0 equiv) in a 1:1 mixture of THF and water (0.1 M).
Base Addition: Add solid LiOH monohydrate (2.0 equiv) to the stirring solution at room temperature (25 °C).
Monitoring: Stir for 1–2 hours. The reaction is rapid due to the activated nature of the pyrazine ring.
Workup: Remove THF under reduced pressure. Acidify the remaining aqueous layer with 1.0 M HCl dropwise until the pH reaches ~3.
Self-Validation Check: The complete dissolution of the starting material followed by rapid precipitation upon acidification to pH 3 serves as a visual validation of successful saponification.
Isolation: Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford pure 3-bromoimidazo[1,2-a]pyrazine-6-carboxylic acid.
Reaction Pathways Visualization
Reaction pathways of ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate in basic conditions.
References
[2]Title: Fused imidazole derivative having ttk inhibitory action (US20120059162A1)
Source: Google Patents
URL:
[1]Title: Compounds and compositions for the treatment of parasitic diseases (WO2014078813A1)
Source: Google Patents
URL:
Recrystallization solvents for ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate
Answering the user's request.## Technical Support Center: Purification of Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate Welcome to the technical support resource for the purification of Ethyl 3-bromoimidazo[1,2-a]pyr...
Author: BenchChem Technical Support Team. Date: March 2026
Answering the user's request.## Technical Support Center: Purification of Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate
Welcome to the technical support resource for the purification of Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this critical heterocyclic intermediate through recrystallization. As a molecule of interest in pharmaceutical development, its purity is paramount for reliable downstream applications.[1][2][3]
This document provides in-depth, experience-driven guidance on solvent selection, troubleshooting common experimental hurdles, and answers to frequently asked questions. Our approach is grounded in the fundamental principles of physical organic chemistry to empower you to make informed decisions during the purification process.
Part 1: Solvent Selection Strategy
The success of any recrystallization hinges on the appropriate choice of solvent.[4] An ideal solvent should dissolve the target compound completely at an elevated temperature but poorly at lower temperatures, while impurities should remain either fully soluble or insoluble at all temperatures.[5]
For Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate, its structure dictates a molecule of intermediate polarity. The imidazopyrazine core contains multiple nitrogen atoms, contributing to its polarity, while the ethyl ester and bromo substituents also influence its solubility profile. While specific solubility data for this exact molecule is scarce, we can formulate a rational screening strategy based on its structural analogues and general principles. A patent for a similar compound, 6-bromoimidazo[1,2-a]pyridine, reports successful recrystallization from an n-hexane/ethyl acetate mixture, suggesting a mixed-solvent system of differing polarities is a strong candidate.[6]
Recommended Solvents for Initial Screening
A systematic screening of solvents with varying polarities is the most effective starting point.[5] We recommend testing small quantities of your crude material (~50-100 mg) with a range of solvents.
Place approximately 50 mg of crude Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate into a small test tube.
Add the selected solvent dropwise at room temperature, vortexing after each addition, up to ~1 mL. Note the solubility.
If the compound is insoluble at room temperature, gently heat the mixture towards the solvent's boiling point.[5]
Observe if the compound fully dissolves. An ideal solvent will dissolve the compound completely when hot.
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.
Observe the quality and quantity of crystal formation. The best solvent will yield a large amount of crystalline product.[7]
Below is a summary of potential solvents to screen, organized by polarity.
Solvent
Polarity
Boiling Point (°C)
Rationale & Comments
Ethanol
Polar
78
Excellent general-purpose solvent for moderately polar compounds. Its volatility allows for easy removal.[3]
Isopropanol (IPA)
Polar
82
Similar to ethanol but slightly less polar.
Acetonitrile
Polar
82
Often effective for compounds with aromatic rings and heteroatoms.[8]
Ethyl Acetate
Intermediate
77
A good starting point for compounds of intermediate polarity.[3] Often used in combination with non-polar solvents.
Acetone
Intermediate
56
A versatile solvent, but its low boiling point can sometimes make it difficult to work with.[3]
Dichloromethane (DCM)
Intermediate
40
Good for dissolving many organic compounds, but its low boiling point limits the temperature differential for cooling.
Toluene
Non-polar
111
Effective for aromatic compounds, but its high boiling point can make it difficult to remove completely.[3][9]
Heptane/Hexane
Non-polar
98/69
Typically used as an "anti-solvent" in mixed-solvent systems with a more polar solvent like ethyl acetate.[10]
Mixed-Solvent Systems
If no single solvent provides the desired solubility profile, a mixed-solvent system is the logical next step.[11] This involves a "soluble solvent" in which the compound is readily soluble, and an "insoluble" or "anti-solvent" in which it is not.[3] The two solvents must be miscible.[11]
Promising Pairs for Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate:
Ethyl Acetate / Hexane (or Heptane): Based on literature for similar structures, this is a primary candidate.[6]
Dichloromethane / Hexane: A less polar combination that can also be effective.[7]
Caption: Workflow for systematic solvent selection.
Part 2: Troubleshooting Guide
Even with a suitable solvent, challenges can arise. This section addresses the most common issues in a question-and-answer format.
Q1: My compound has "oiled out" as a liquid instead of forming solid crystals. What went wrong?
A1: "Oiling out" occurs when the solute is ejected from the solution at a temperature above its melting point, or when the solution is supersaturated.[11] This is a common problem with heterocyclic compounds.
Causality:
Rapid Cooling: If the solution is cooled too quickly, the compound may not have time to form an ordered crystal lattice.
High Solute Concentration: The solution may be too concentrated, leading to precipitation from a supersaturated state.
Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound.
Solutions & Protocol:
Re-heat and Add Solvent: Heat the solution to re-dissolve the oil. Add a small amount (1-5% more) of the hot solvent to slightly decrease the saturation.[7][12]
Ensure Slow Cooling: Allow the flask to cool to room temperature on a benchtop, insulated from the cold surface with a cork ring or paper towels.[13] Do not take it directly from boiling to an ice bath.
Scratch/Seed: If oiling persists, re-heat, cool slowly, and once slightly below the boiling point, attempt to induce crystallization by scratching the inner surface of the flask with a glass rod at the meniscus or by adding a single seed crystal of pure product.[1][7]
Caption: Decision tree for resolving product oiling out.
Q2: The solution is clear and no crystals have formed, even after cooling in an ice bath. How can I initiate crystallization?
A2: This is a classic sign that your solution is not sufficiently supersaturated, which is almost always because too much solvent was used.[12]
Causality:
Excess Solvent: This is the most common reason. The compound remains soluble even at low temperatures.[12]
Lack of Nucleation Sites: Crystal growth requires an initial point to begin, known as a nucleus.
Solutions & Protocol:
Induce Nucleation (First Steps):
Scratch Method: Use a glass rod to vigorously scratch the inside of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites.[12]
Seed Crystals: If available, add one or two tiny crystals of the pure compound. This provides a perfect template for crystal growth.[1]
Reduce Solvent Volume: If induction methods fail, gently heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume). Allow it to cool again.[13]
Extended Cooling: Sometimes, crystallization is simply a slow process. Leave the flask undisturbed in a cold environment (e.g., a 4°C refrigerator) overnight.[9]
Q3: My final yield of pure crystals is very low. What are the likely causes?
A3: A low yield suggests that a significant portion of your product was not recovered.
Causality:
Using Too Much Solvent: As discussed in Q2, this is a primary cause, leaving much of your product in the filtered solvent (the mother liquor).[7][13]
Premature Crystallization: If the compound crystallizes in the funnel during a hot gravity filtration step (used to remove insoluble impurities), it will be lost.
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.[14]
Solutions & Protocol:
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product.[7][14]
Prevent Premature Crystallization: If performing a hot filtration, pre-heat the receiving flask and the filter funnel (e.g., in an oven or with hot solvent vapor) to prevent the solution from cooling and crystallizing prematurely.[9]
Refine Collection Technique: After crystallization is complete (ideally after an ice bath to maximize precipitation), collect the crystals via vacuum filtration. Wash the crystals with a minimal amount of ice-cold recrystallization solvent to rinse away impurities clinging to the surface.[14]
Part 3: Frequently Asked Questions (FAQs)
Q1: What defines the "perfect" recrystallization solvent?
A: The perfect solvent has a steep solubility curve: very high solubility for your compound at its boiling point and very low solubility at low temperatures (e.g., 0-4°C). Additionally, impurities should either be completely insoluble (allowing for removal via hot filtration) or highly soluble at all temperatures (so they remain in the mother liquor).[4][5]
Q2: When is a mixed-solvent system the right choice?
A: You should opt for a mixed-solvent system when no single solvent meets the criteria described above. This is often the case when a compound is too soluble in one solvent (like ethanol) but insoluble in another (like hexane).[3][11] By creating a mixture, you can fine-tune the solvent properties to achieve ideal solubility characteristics.
Q3: How do I perform a mixed-solvent recrystallization?
A: Dissolve the crude compound in the minimum amount of the hot "soluble" solvent (e.g., ethyl acetate). Then, while keeping the solution hot, add the "anti-solvent" (e.g., hexane) dropwise until the solution just begins to turn cloudy (the saturation point). Add a drop or two of the hot soluble solvent to re-clarify the solution, then allow it to cool slowly.[3][11]
Q4: How do I confirm the purity of my final product?
A: Purity should be assessed using orthogonal analytical methods. A sharp melting point range that is consistent with literature values is a strong indicator of purity. Further confirmation should be obtained using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to detect any remaining impurities.
References
BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
BenchChem. (2025). Technical Support Center: Recrystallization of 9-Bromo-10-iodoanthracene. BenchChem.
University of California, Irvine. (n.d.).
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
PraxiLabs. (2022).
EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
Indian Academy of Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines.
Fluorochem. (n.d.).
MilliporeSigma. (n.d.).
ChemScene. (n.d.).
YouTube. (2021).
University of Rochester. (n.d.).
U.S. Environmental Protection Agency. (2025).
Reddit. (2019).
ChemUniverse. (n.d.).
Beilstein Journals. (n.d.). α-Bromodiazoacetamides – a new class of diazo compounds for catalyst-free, ambient temperature intramolecular C–H insertion reactions.
National Center for Biotechnology Information. (n.d.).
HRMS ESI mass spectrum of ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate
An In-Depth Comparative Guide to the High-Resolution Mass Spectrometry of Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate For researchers and professionals in drug development, the precise structural confirmation of no...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the High-Resolution Mass Spectrometry of Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate
For researchers and professionals in drug development, the precise structural confirmation of novel synthesized compounds is a non-negotiable cornerstone of the research pipeline. Heterocyclic compounds, particularly scaffolds like imidazo[1,2-a]pyrazine, are prevalent in medicinal chemistry due to their diverse biological activities.[1][2] Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate represents such a scaffold, where unambiguous characterization is essential for advancing research.
This guide provides an in-depth analysis of the characterization of this compound using High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI). As a senior application scientist, my objective is to move beyond a simple recitation of data, explaining the causality behind experimental choices and providing a framework for robust, self-validating protocols. We will explore the theoretical underpinnings, present a detailed experimental workflow, interpret the resulting high-resolution data, and compare the ESI-HRMS technique with viable alternatives.
The Analytical Challenge: Certainty in Molecular Formula
The primary challenge in analyzing a novel compound is to confirm its elemental composition with the highest possible degree of confidence. While low-resolution mass spectrometry can provide a nominal mass, it often fails to distinguish between compounds with very similar molecular weights.[3] HRMS overcomes this by measuring the exact mass of ions with high accuracy (typically better than 5 ppm), which allows for the determination of a unique molecular formula.[4][5] For ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate, HRMS is not just a technique but a necessity for validating its synthesis and purity.
Part 1: Theoretical Mass and Isotopic Pattern
Before any analysis, a theoretical calculation of the expected mass is critical. This serves as the benchmark against which experimental data will be validated.
Molecular Formula: C₉H₈BrN₃O₂
The first step is to calculate the exact monoisotopic mass of the neutral molecule and its protonated form, [M+H]⁺, which is the species most commonly observed in positive-mode ESI.[6] The presence of a bromine atom, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), creates a highly characteristic isotopic pattern that serves as a powerful diagnostic tool.[7]
Species
Isotope
Exact Mass (Da)
Relative Abundance (%)
[M+H]⁺
⁷⁹Br
269.9878
100.0
[M+H]⁺
⁸¹Br
271.9858
97.3
[M+H]⁺
¹³C, ⁷⁹Br
270.9912
9.9
Note: The table presents the most significant peaks in the isotopic cluster for the protonated molecule. The near 1:1 ratio of the 269.9878 Da and 271.9858 Da peaks is the classic signature of a molecule containing a single bromine atom.
Part 2: Experimental Protocol for HRMS ESI-MS Analysis
The quality of HRMS data is directly dependent on a well-optimized experimental protocol. The choices made during sample preparation and instrument setup are critical for achieving high sensitivity, accuracy, and reproducibility.
Experimental Workflow Diagram
Caption: Workflow for HRMS ESI-MS analysis.
Step-by-Step Methodology
Sample Preparation:
Dissolve the synthesized compound in an LC-MS grade solvent mixture, such as 50:50 acetonitrile/water, to a final concentration of 1-5 µg/mL. The choice of solvent ensures compatibility with the ESI process.
Acidify the sample solution with 0.1% formic acid. Causality: The acidic medium provides a source of protons (H⁺), promoting the formation of the desired [M+H]⁺ ion, which is crucial for analysis in positive ion mode.[8]
Vortex the solution thoroughly and centrifuge for 5 minutes to pellet any insoluble material that could clog the infusion line.
Instrumentation and Ionization:
The analysis should be performed on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument.[9]
Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Direct infusion is suitable for a purified compound and provides a stable signal.
Set the ESI source to operate in positive ion mode. The key parameters must be optimized to achieve a stable spray and maximize the signal of the target analyte.
Parameter
Typical Value
Rationale
Capillary Voltage
+3.0 to +4.5 kV
Creates a strong electric field to facilitate droplet formation and ionization.
Cone/Nozzle Voltage
+20 to +40 V
A low voltage is used to gently guide ions into the mass analyzer without causing premature fragmentation.
Desolvation Gas
Nitrogen
An inert gas used to evaporate the solvent from the charged droplets.
Gas Flow
8 - 12 L/min
Optimized to ensure efficient desolvation without scattering the ion beam.
Desolvation Temp.
250 - 400 °C
Provides thermal energy to aid solvent evaporation. The temperature must be low enough to prevent thermal degradation of the analyte.
Mass Analysis and Data Acquisition:
Acquire data over a mass range of m/z 100-500 to ensure the parent ion is observed.
Set the mass analyzer to a high-resolution setting (e.g., >20,000 FWHM) to enable accurate mass measurements.
For fragmentation studies, perform a tandem MS (MS/MS) experiment. Isolate the precursor ion (m/z 269.9878) and subject it to Collision-Induced Dissociation (CID) with argon gas, ramping the collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
Part 3: Data Analysis and Interpretation
The acquired spectrum should show a prominent cluster of peaks centered around m/z 270 and 272.
Accurate Mass Confirmation: The experimentally measured monoisotopic mass for the [M+H]⁺ ion should be within 5 ppm of the theoretical value (269.9878 Da). This low ppm error provides strong evidence for the elemental formula C₉H₉BrN₃O₂⁺.
Isotopic Pattern Matching: The relative intensities of the m/z 269.9878 and 271.9858 peaks must closely match the theoretical 100:97.3 ratio, confirming the presence of a single bromine atom.[7]
Proposed MS/MS Fragmentation Pathway
Tandem mass spectrometry (MS/MS) provides a "molecular fingerprint" by breaking the molecule into smaller pieces, offering definitive structural information.[7] The fragmentation of the protonated ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate (m/z 269.9878) is proposed below.
Caption: Proposed fragmentation pathway for [M+H]⁺.
Interpretation of Key Fragments:
m/z 241.9565 ([M+H - C₂H₄]⁺): A characteristic neutral loss of ethylene (28.0313 Da) from the ethyl ester group is a very common fragmentation pathway for ethyl esters.
m/z 224.9514 ([M+H - C₂H₄ - H₂O]⁺): Subsequent loss of water from the resulting carboxylic acid fragment.
m/z 252.9827 ([M+H - OH]⁺): Loss of a hydroxyl radical from the ester group.
The presence of these specific fragments would provide high confidence in the assignment of the ethyl carboxylate moiety at the 6-position.
Part 4: Comparison with Alternative Analytical Methods
While ESI-HRMS is a premier technique, it's important to understand its place among other methods.
HRMS vs. Low-Resolution MS (LRMS)
The fundamental advantage of HRMS is its ability to provide an exact mass, which can distinguish between isobars (molecules with the same nominal mass but different elemental formulas).[3] For example, a compound with the formula C₁₁H₈BrO₂S would have a nominal mass of 270 Da, indistinguishable from our target on an LRMS instrument. However, its exact mass ([M+H]⁺ = 269.9486 Da) is easily resolved by HRMS, preventing a false identification.
Comparison of Ionization Sources
The choice of ionization source is dictated by the analyte's properties.[10] Electrospray Ionization (ESI) is ideal for polar, thermally labile molecules, making it perfectly suited for our target compound.
Ionization Method
Principle
Best Suited For
Applicability to Target Compound
ESI (Electrospray)
Soft ionization; creates charged droplets from a liquid stream.[8]
Polar, large or small molecules, non-volatile compounds.
Excellent. The polar ester and nitrogen heterocycle are readily protonated.[11]
APCI (Atmos. Pressure Chemical Ionization)
Uses a corona discharge to ionize solvent, which then transfers charge to the analyte.[10]
Less polar, thermally stable, volatile compounds.
Good. Could work, but generally less sensitive than ESI for this polar structure.
APPI (Atmos. Pressure Photoionization)
Uses UV photons to ionize the analyte, often with a dopant.[10][12]
Analyte is co-crystallized with a matrix, which absorbs laser energy to desorb and ionize the analyte.[13]
Very large molecules (proteins, polymers).
Poor. Not ideal for small molecules due to potential interference from matrix peaks in the low mass range.[11]
Conclusion
For the definitive characterization of ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate, High-Resolution Mass Spectrometry with Electrospray Ionization (ESI-HRMS) stands as the gold standard. Its ability to provide an exact mass measurement confirms the elemental composition with sub-5 ppm accuracy, while the distinct isotopic pattern validates the presence of the bromine atom. Furthermore, tandem MS/MS experiments elucidate the molecular structure through predictable fragmentation patterns. When compared to other ionization techniques, ESI is optimally suited for the polarity of this molecule. This comprehensive approach provides the high degree of analytical certainty required for decision-making in medicinal chemistry and drug development.
References
Analytical Precision: Using High-Resolution Mass Spectrometry for - Longdom.org. Longdom Publishing S.L. Available at: [Link]
High Resolution Mass Spectrometry - ResolveMass Laboratories Inc. (2025). Available at: [Link]
A Convenient Alternative to MALDI and ESI | Spectroscopy Online. (2020). Spectroscopy Online. Available at: [Link]
Nonconventional Alternatives to LC–MS | LCGC International. (2022). LCGC International. Available at: [Link]
High Resolution Mass Spectrometry (HRMS) - A Level Chemistry. A-Level Chemistry. Available at: [Link]
Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio. MetwareBio. Available at: [Link]
Present and Future Applications of High Resolution Mass Spectrometry in the Clinic - PMC. National Center for Biotechnology Information. Available at: [Link]
Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. ScienceDirect. Available at: [Link]
MALDI or ESI which is suitable for small molecules? - ResearchGate. (2013). ResearchGate. Available at: [Link]
Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed. (2021). National Center for Biotechnology Information. Available at: [Link]
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | CAS 372198-69-1 - American Elements. American Elements. Available at: [Link]
Choosing the Right Mass Spectrometry for Small Molecules - ZefSci. (2024). ZefSci. Available at: [Link]
SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES - Googleapis.com. (2016). Available at: [Link]
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). MDPI. Available at: [Link]
Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations - TSI Journals. (2018). TSI Journals. Available at: [Link]
ethyl 6-bromoimidazo[1, 2-a]pyrazine-2-carboxylate, min 97%, 1 gram. Stellate. Available at: [Link]
Electrospray and Photoionization Mass Spectrometry for the Characterization of Organic matter in Natural Waters: A Qualitative A - CORE. CORE. Available at: [Link]
Electrospray Ionization Mass Spectrometry - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Available at: [Link]
(PDF) Imidazo[1,2-a]pyrazines - ResearchGate. (2016). ResearchGate. Available at: [Link]
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds - UCL Discovery. UCL Discovery. Available at: [Link]
Comparative Guide: IR Spectral Analysis of Ethyl Imidazo[1,2-a]pyrazine-6-carboxylate
Executive Summary: The Diagnostic Utility of IR in Heterocycle Synthesis In the development of kinase inhibitors and anti-infective agents, the imidazo[1,2-a]pyrazine scaffold is a privileged structure.[1] Specifically,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Diagnostic Utility of IR in Heterocycle Synthesis
In the development of kinase inhibitors and anti-infective agents, the imidazo[1,2-a]pyrazine scaffold is a privileged structure.[1] Specifically, ethyl imidazo[1,2-a]pyrazine-6-carboxylate serves as a critical intermediate, allowing for divergent synthesis at the C-6 position (via ester hydrolysis/amidation) and C-3 position (via electrophilic aromatic substitution).
While NMR remains the gold standard for structural elucidation, FT-IR spectroscopy offers superior throughput for real-time reaction monitoring and solid-state form characterization. This guide objectively compares the spectral performance of the target ester against its synthetic precursors and hydrolysis products, providing a self-validating protocol for confirming conversion without the latency of HPLC or NMR.[1]
Technical Deep Dive: Spectral Fingerprint of the Target
CAS: 588720-67-6 (analogous isomer references used for spectral correlation)
The IR spectrum of this compound is dominated by the interplay between the electron-deficient pyrazine ring and the conjugated ester.[1] Unlike simple aliphatic esters, the conjugation here induces specific frequency shifts.[1]
The carbonyl is conjugated with the aromatic imidazopyrazine core, lowering the frequency slightly from non-conjugated esters (~1740 ).[1] This is the primary diagnostic peak.[1]
C-O-C Stretch
1250 – 1280
Medium-Strong
Asymmetric stretching of the ester linkage.[1] Often appears as a doublet or complex band due to coupling with ring vibrations.
C=N / C=C Ring Stretch
1520 – 1550
Medium
Characteristic "breathing" modes of the imidazo[1,2-a]pyrazine fused system.[1] Distinct from the pyridine analogs.[1][2]
Aromatic C-H Stretch
3050 – 3120
Weak
C-H bonds on the heteroaromatic ring (C2, C3, C5, C8).[1]
Expert Insight: In solid-state samples (KBr pellet), crystal packing forces often shift the C=O band to lower wavenumbers (e.g., 1718
) compared to solution-phase IR (e.g., 1730 in ).
Comparative Analysis: Target vs. Alternatives (Precursors)
This section evaluates the "performance" of IR spectroscopy as a decision-making tool during synthesis. We compare the target ester against its starting material (2-Aminopyrazine ) and its potential hydrolysis product (Carboxylic Acid ).[1][3]
Scenario: Monitoring the Condensation Reaction
Reaction: 2-Aminopyrazine + Ethyl Bromopyruvate
Ethyl Imidazo[1,2-a]pyrazine-6-carboxylate
Table 1: Spectral checkpoints for Reaction Completion
Feature
Precursor: 2-Aminopyrazine
Target: Ethyl Imidazo-6-carboxylate
Alternative: Hydrolysis Product (Acid)
Diagnostic Action
Primary Amine ()
Doublet: 3325, 3390
ABSENT
ABSENT
Disappearance of the doublet confirms consumption of starting material.
Carbonyl ()
Absent
1715 – 1735 (Ester)
1680 – 1700 (Acid)
Appearance of sharp C=O indicates ring closure.[1] Shift to <1700 warns of hydrolysis.[1]
Hydroxyl ()
Absent
Absent
Broad: 2500 – 3300
Broad "COOH" trough indicates moisture contamination or hydrolysis.[1]
Fingerprint Region
Simple Pyrazine modes
Complex Fused Ring modes
Similar to Target
Use C=O region for discrimination; fingerprint is too crowded.[1]
Why this matters:
False Positives: If you see a peak at 1680
, you have likely formed the acid or an amide byproduct, not the desired ester.[1]
To ensure reproducibility (Trustworthiness), follow this specific sample preparation method. The high melting point of imidazopyrazines makes them prone to polymorphism; consistent prep is key.[1]
Method: ATR-FTIR (Attenuated Total Reflectance)
Recommended over KBr to avoid moisture absorption which mimics acid formation.
Instrument Setup:
Crystal: Diamond or ZnSe (Diamond preferred for hardness).[1]
Resolution: 4
.
Scans: 32 (sufficient for signal-to-noise ratio > 100:1).
CRITICAL STEP: Dry the solid under vacuum at 40°C for 1 hour. Solvent residues (Ethyl Acetate/Ethanol) have strong C=O and OH signals that interfere with the diagnostic regions.[1]
Measurement:
Apply solid to the crystal.[1] Apply high pressure (clamp) to ensure intimate contact.[1]
Normalize to the highest peak (usually the C=O or Ring C=N) for overlay comparison.[1]
Visualization: Reaction Monitoring Workflow
The following diagram illustrates the logical decision gates based on IR spectral data during the synthesis.
Caption: Decision logic for monitoring imidazo[1,2-a]pyrazine formation using characteristic IR shifts.
References
General Synthesis & Characterization
Synthesis and spectral characterization of imidazo[1,2-a]pyrazine derivatives. (2016).[1][2][3] European Journal of Biomedical and Pharmaceutical Sciences.
Theoretical IR Modeling
Basiuk, V. A. (2003).[4] Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones. Spectrochimica Acta Part A.
Structural Analogs (Imidazo[1,2-a]pyridine)
FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule. (2009).[1][5] ResearchGate.
Crystallographic Data (Bond Lengths/Angles)
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate.[5] (2010).[1] Acta Crystallographica Section E.
UV-Vis absorption spectra of imidazo[1,2-a]pyrazine derivatives
An in-depth technical comparison guide designed for researchers, materials scientists, and drug development professionals evaluating heterocyclic fluorophores and chemiluminescent agents. Executive Summary The imidazo[1,...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical comparison guide designed for researchers, materials scientists, and drug development professionals evaluating heterocyclic fluorophores and chemiluminescent agents.
Executive Summary
The imidazo[1,2-a]pyrazine core is a highly versatile nitrogen-fused heterocyclic scaffold. While traditionally recognized for its profound pharmacological footprint—particularly as a pharmacophore in kinase inhibitors and anticancer agents—its unique
-conjugated framework makes it an exceptional candidate for advanced photophysical applications[1]. From native bioluminescent substrates like Coelenterazine to rationally designed near-infrared (NIR) fluorescent probes, tuning the electronic properties of this scaffold yields highly specific UV-Vis absorption and emission profiles.
As a Senior Application Scientist, I have compiled this guide to objectively compare the UV-Vis absorption spectra and photophysical performance of various imidazo[1,2-a]pyrazine derivatives against standard alternative fluorophores. Furthermore, this guide provides the mechanistic rationale behind these properties and the self-validating experimental protocols required to characterize them accurately.
Mechanistic Photophysics of the Imidazo[1,2-a]pyrazine Scaffold
To effectively utilize imidazo[1,2-a]pyrazine derivatives in bioimaging or assay development, one must understand the causality behind their photophysical behavior. The optical properties of these molecules are governed by the HOMO-LUMO energy gap, which is highly sensitive to the nature and position of functional substituents[1].
Push-Pull Electronic Systems: The introduction of electron-donating groups (EDGs) at the 3-position (e.g., tert-butylamine) and the 2-position (e.g., N,N-dimethylaniline) of the imidazo[1,2-a]pyrazine core creates a strong intramolecular charge transfer (ICT) character. This effectively lowers the energy required for the
transition, resulting in a bathochromic (red) shift in both UV-Vis absorption and fluorescence emission[2].
Solvatochromism and Excited State Stabilization: The choice of solvent is critical. Acetonitrile is frequently selected as the optimal solvent for these derivatives because its moderate polarity and aprotic nature stabilize the excited state dipole without introducing the non-radiative decay pathways (like hydrogen bonding) prevalent in aqueous media. This stabilization typically manifests as a pronounced blue shift in emission and enhanced quantum yield compared to protic solvents[2].
Heavy-Atom Effects in Coelenterazine Analogs: In chemiluminescent derivatives like brominated Coelenterazine (Br2-Cla), the addition of halogens introduces heavy-atom effects. This slightly alters the transition dipole moments, broadening the UV-Vis absorption bands (e.g., pushing secondary absorption shoulders toward 400 nm) and influencing the efficiency of chemiexcitation[3][4].
Figure 1: Jablonski-style diagram illustrating the photophysical and chemiexcitation pathways.
Comparative Performance Data
When selecting a fluorophore or luminescent substrate, researchers must weigh the absorption maxima (
), emission maxima (), and structural stability. The table below synthesizes quantitative UV-Vis and fluorescence data, comparing synthetic imidazo[1,2-a]pyrazine probes, native chemiluminescent substrates, and a standard commercial alternative (Coumarin 343).
Standard reference fluorophore; lacks chemiluminescent capabilities.
Analytical Insight:
While standard alternatives like Coumarin 343 offer excellent quantum yields in the visible spectrum, they are strictly fluorescent. The imidazo[1,2-a]pyrazine scaffold is uniquely bifunctional. By simply altering the peripheral functional groups, the scaffold can be driven toward extreme NIR fluorescence (as seen in Compound 10i, emitting at ~850 nm)[2], or utilized for ATP-independent chemiluminescence (as seen in Coelenterazine analogs)[5].
To ensure trustworthiness and reproducibility, the photophysical characterization of these compounds must follow a rigorous, self-validating protocol. Imidazo[1,2-a]pyrazine derivatives—especially coelenterazine analogs—can be prone to autooxidation at basic pH levels[5]. Therefore, sample preparation and baseline controls are paramount.
Protocol: UV-Vis and Fluorescence Characterization
Step 1: Anaerobic Sample Preparation (Critical for Coelenterazines)
Prepare a 10 mM stock solution of the imidazo[1,2-a]pyrazine derivative in anhydrous, degassed dimethyl sulfoxide (DMSO) or methanol inside an anaerobic glovebox to prevent spontaneous oxidative degradation[5].
Dilute the stock to a working concentration of 1–10 µM using HPLC-grade Acetonitrile. Acetonitrile is selected to minimize solvent-induced non-radiative decay and maximize the resolution of the UV-Vis spectral bands[2].
Step 2: Instrument Calibration and Baseline Correction
Power on the UV-Vis spectrophotometer (e.g., dual-beam system) and allow the deuterium and tungsten lamps to warm up for 30 minutes.
Self-Validation Step: Fill two matched quartz cuvettes (10 mm path length) with pure Acetonitrile. Run a baseline scan from 200 nm to 800 nm. The absorbance should be
across the spectrum. If artifacts appear, clean the cuvettes with piranha solution and re-run.
Step 3: UV-Vis Absorption Measurement
Replace the sample cuvette with the 10 µM imidazo[1,2-a]pyrazine solution.
Scan from 200 nm to 800 nm with a 1 nm step size[5].
Record the peak absorbance wavelengths (
). Calculate the molar absorptivity () using the Beer-Lambert Law (). Ensure the maximum absorbance is between 0.1 and 0.8 to maintain linear detector response.
Step 4: Fluorescence Emission Matrix (EEM)
Transfer the sample to a spectrofluorometer.
Set the excitation monochromator to the
determined in Step 3.
Scan the emission from
nm to 900 nm.
Self-Validation Step: Run a known standard (e.g., Quinine Sulfate in 0.1 M
) under identical optical densities to calculate the relative fluorescence quantum yield ().
Figure 2: Self-validating experimental workflow for photophysical characterization.
Conclusion
The imidazo[1,2-a]pyrazine scaffold offers unparalleled photophysical tunability. While standard fluorophores like Coumarins or BODIPYs are excellent for general fluorescence, they cannot match the dual-modality (fluorescence and chemiluminescence) or the extreme Stokes shifts achievable with rationally substituted imidazo[1,2-a]pyrazines. By understanding the electronic impact of specific functional groups and employing rigorous, anaerobic spectrophotometric protocols, researchers can fully leverage these derivatives for next-generation bioassays and deep-tissue imaging.
References
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity
Source: RSC Advances / NIH
URL:[Link]
Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family
Source: MDPI
URL:[Link]
Comparative Investigation of the Chemiluminescent Properties of a Dibrominated Coelenterazine Analog
Source: Semantic Scholar / MDPI
URL:[Link]
Development of a Coelenterazine Derivative with Enhanced Superoxide Anion-Triggered Chemiluminescence in Aqueous Solution
Source: MDPI
URL:[Link]
A catalytic mechanism for Renilla-type bioluminescence
Source: bioRxiv
URL:[Link]
A Comprehensive Guide to the Safe Disposal of Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate
Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate was not publicly available. This guide is therefore based on the safety data of the closely rela...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate was not publicly available. This guide is therefore based on the safety data of the closely related isomer, Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate, and general principles for the disposal of halogenated heterocyclic compounds. It is imperative to conduct a site-specific risk assessment before handling this chemical.
This document provides a detailed protocol for the safe handling and disposal of Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate, a halogenated heterocyclic compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard Identification and Risk Assessment
Based on the data for its isomer, Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate is expected to be a solid with the following GHS hazard classifications:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
The compound is a brominated organic molecule. Such compounds are classified as halogenated organic waste and require specific disposal methods to prevent the formation of toxic byproducts and to comply with environmental regulations.
Table 1: Hazard Profile of Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate
Hazard Statement
Classification
GHS Pictogram
Precautionary Statements
H302
Acute Toxicity (Oral)
GHS07 (Exclamation Mark)
P264, P270, P301+P317, P330, P501
H315
Skin Irritation
GHS07 (Exclamation Mark)
P264, P280, P302+P352, P321, P332+P317, P362
H319
Eye Irritation
GHS07 (Exclamation Mark)
P264, P280, P305+P351+P338, P337+P317
Source: MilliporeSigma Safety Data Sheet for Ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate
Personal Protective Equipment (PPE)
When handling Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate, the following personal protective equipment must be worn to minimize exposure[1][2]:
Eye Protection: Chemical safety goggles or a face shield.
Hand Protection: Nitrile or other chemically resistant gloves.
Body Protection: A laboratory coat.
Respiratory Protection: In case of dust formation or handling large quantities, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of any dust particles.
Spill Management Protocol
In the event of a spill, immediate action is crucial to prevent contamination and exposure.
Experimental Protocol: Spill Cleanup
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE as described in Section 2.
Contain the Spill: For solid spills, carefully sweep up the material and place it into a designated, labeled hazardous waste container[1]. Avoid generating dust. For solutions, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.
Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be placed in the hazardous waste container.
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Caption: Workflow for the management of a chemical spill.
Waste Segregation and Containerization
Proper segregation and containment of chemical waste are fundamental for safe disposal.
Waste Classification: Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate waste is classified as halogenated organic waste . It must not be mixed with non-halogenated waste streams to avoid complicating the disposal process and increasing costs[3].
Container Selection:
Primary Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable for halogenated organic compounds[4][5].
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate," and the associated hazard pictograms (e.g., exclamation mark for irritant and harmful if swallowed)[3].
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
Waste Disposal Procedure
The final disposal of halogenated organic waste must be conducted by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.
Disposal Method: The required method of disposal for halogenated organic compounds is high-temperature incineration . This process is necessary to ensure the complete destruction of the molecule and to prevent the formation of toxic dioxins and furans.
Incineration for halogenated waste must be carried out at temperatures of at least 1100°C (2012°F) with a residence time of at least two seconds to ensure complete destruction[6].
The incineration facility must be equipped with acid gas scrubbers to neutralize the hydrogen bromide (HBr) that is formed during combustion[7].
Regulatory Compliance: All transportation and disposal of this hazardous waste must be documented through a hazardous waste manifest, which tracks the waste from "cradle to grave"[3].
Caption: Step-by-step disposal workflow for Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate.
References
U.S. Environmental Protection Agency. (n.d.). Air Pollution Control Technology Fact Sheet - Incinerator - Recuperative Type.
Braskem. (n.d.). Polyethylene chemical resistance.
CDF Corporation. (2004, July). Polyethylene Chemical Resistance Chart.
ChemScene. (2023, September 19). Safety Data Sheet - Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate
This guide provides essential safety and handling protocols for Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate, a heterocyclic compound frequently utilized in medicinal chemistry and drug development. As a Senior Appl...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and handling protocols for Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate, a heterocyclic compound frequently utilized in medicinal chemistry and drug development. As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering a procedural and causal framework to ensure your safety. The protocols herein are designed to be self-validating, grounded in an understanding of the compound's likely hazard profile based on structurally similar molecules.
Hazard Assessment: An Evidence-Based Profile
While a specific Safety Data Sheet (SDS) for Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate is not ubiquitously available, a robust risk assessment can be synthesized by examining data from closely related bromoimidazo-heterocyclic structures. The consistency in the hazard data among these analogues provides a reliable foundation for establishing safety protocols.
The primary hazards associated with this class of compounds involve oral toxicity, skin and eye irritation, and potential respiratory irritation.[1][2][3][4][5]
Hazard Statement
Description
GHS Pictogram
Common Analogues Exhibiting this Hazard
H302: Harmful if swallowed
Ingestion of the compound can lead to adverse health effects.
Safe handling is predicated on a combination of engineering controls and appropriate Personal Protective Equipment (PPE). The primary engineering control for this solid compound is a certified chemical fume hood to contain airborne particles. The following PPE is mandatory.
Eye and Face Protection
Your eyes are highly susceptible to chemical insults. Standard safety glasses are insufficient.
Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound.[6]
Recommended for High-Risk Tasks: When handling larger quantities (>1 liter of a solution) or performing operations with a high potential for splashing, a full-face shield must be worn over the chemical splash goggles.[6] A face shield alone does not provide adequate protection.[6]
Skin and Body Protection
To prevent skin irritation (H315), complete skin coverage is necessary.
Laboratory Coat: A flame-resistant lab coat is required and must be kept fully buttoned with sleeves rolled down.[6]
Gloves: Nitrile gloves are the standard for incidental contact.[7] For prolonged handling or in the event of a spill, consider double-gloving or using a heavier-duty glove. Always inspect gloves for tears or punctures before use.
Apparel: Full-length pants and closed-toe shoes are required in any laboratory setting.[6][8]
Respiratory Protection
The potential for respiratory irritation (H335) makes airborne particle control a priority.
Primary Control: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood.[2][4] This engineering control is your primary line of defense.
Secondary Control: If a fume hood is unavailable or during a large spill cleanup where dust may be generated, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or a half-mask respirator with P100 cartridges) is required.[7][8]
Operational and Disposal Plans
The "how" of handling is as critical as the "what." The following procedural workflow is designed to minimize exposure and prevent cross-contamination.
PPE Donning and Doffing Workflow
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent contaminating your skin and clothing. Doffing is the most critical phase where cross-contamination can occur.
Caption: PPE Donning and Doffing Workflow.
Decontamination and Waste Disposal
Proper disposal is a legal and ethical requirement for laboratory safety and environmental protection. As a halogenated organic compound, specific waste streams must be used.
Item
Decontamination/Disposal Protocol
Rationale
Used Gloves/Wipes
Place immediately into a designated, sealed, and clearly labeled "Solid Halogenated Hazardous Waste" container.
Prevents the spread of contamination and ensures proper final disposal.
Surplus/Waste Compound
Scrape all residual material into a "Solid Halogenated Hazardous Waste" container.
Halogenated compounds require specific disposal methods, often high-temperature incineration, and must not be mixed with non-halogenated waste.[9][10][11]
Contaminated Glassware
Rinse with a suitable organic solvent (e.g., acetone, ethyl acetate). The first rinseate must be collected and disposed of as "Liquid Halogenated Hazardous Waste."
The initial rinse will contain the highest concentration of the compound and must be treated as hazardous waste.[9]
Lab Coat
Do not take home. Use a professional laboratory laundry service. If grossly contaminated, dispose of as solid hazardous waste.
Prevents introducing chemical hazards into public or domestic environments.
Under no circumstances should this compound or its rinseate be disposed of down the drain. [9]
Emergency Response Plan
In the event of an exposure, immediate and correct action is critical. Ensure eyewash stations and safety showers are accessible and unobstructed.[2][3]
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2]
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]
By integrating this comprehensive understanding of the hazards with meticulous operational procedures, you can handle Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate with a high degree of safety and confidence.
References
PubChem. (n.d.). Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
CHEMM. (2026, February 4). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]
TSI Journals. (2018, July 16). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Retrieved from [Link]
Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]
Arizona State University. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]
ResearchGate. (2025, August 5). ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Retrieved from [Link]
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
University of Wuppertal. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
American Chemistry Council. (2023, October 12). Personal Protective Equipment and Chemistry. Chemical Safety Facts. Retrieved from [Link]
ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]